Product packaging for Sodium pyrazine-2,3-dicarboxylate(Cat. No.:CAS No. 61693-22-9)

Sodium pyrazine-2,3-dicarboxylate

Cat. No.: B2418140
CAS No.: 61693-22-9
M. Wt: 212.072
InChI Key: VHRFXGKOGWTEOU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium pyrazine-2,3-dicarboxylate (CAS 61693-22-9) is the disodium salt of pyrazine-2,3-dicarboxylic acid. With a molecular formula of C 6 H 2 N 2 Na 2 O 4 and a molecular weight of 212.07 g/mol, it serves as a highly useful and soluble precursor in research, particularly in the fields of coordination chemistry and materials science . The compound features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, which is decorated with two carboxylate groups. This structure makes it an excellent multidentate ligand capable of bridging metal centers to form complex architectures like coordination polymers and Metal-Organic Frameworks (MOFs) . The primary research value of this compound lies in its role as a building block for synthesizing advanced functional materials. The nitrogen atoms on the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing for the construction of diverse supramolecular structures with potential applications in gas adsorption, separation, and catalysis . For instance, complexes constructed with pyrazine-2,3-dicarboxylate ligands have demonstrated catalytic activity in reactions such as the epoxidation of olefins and oxidation of alcohols . Furthermore, pyrazine derivatives have been investigated as green corrosion inhibitors for copper-nickel alloys in acidic environments, showing high efficiency, especially in synergistic combination with iodides . The parent compound, pyrazine-2,3-dicarboxylic acid, is also a key intermediate in the synthesis of pharmaceuticals like the anti-tuberculosis drug pyrazinamide . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals using appropriate personal protective equipment and under fume hoods following their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2Na2O4 B2418140 Sodium pyrazine-2,3-dicarboxylate CAS No. 61693-22-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;pyrazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFXGKOGWTEOU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Sodium Pyrazine-2,3-dicarboxylate from Quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of pyrazine-2,3-dicarboxylic acid and its corresponding sodium salt, sodium pyrazine-2,3-dicarboxylate, from the starting material quinoxaline. The primary synthetic route involves the oxidative cleavage of the benzene ring of the quinoxaline nucleus. This document provides a comprehensive overview of the prevalent oxidative methods, with a focus on the use of potassium permanganate and sodium chlorate. Detailed experimental protocols, quantitative data from cited literature, and a visual representation of the experimental workflow are presented to facilitate replication and further investigation by researchers in the fields of organic synthesis and drug development.

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a versatile starting material in organic synthesis. The pyrazine ring within the quinoxaline structure is more stable than the benzene ring, allowing for the selective oxidation of the benzene moiety to yield pyrazine-2,3-dicarboxylic acid.[1] This dicarboxylic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. Subsequent neutralization with a sodium base affords this compound. This guide focuses on the established methods for this transformation, providing detailed procedural information and quantitative data to support laboratory synthesis.

Oxidative Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

The conversion of quinoxaline to pyrazine-2,3-dicarboxylic acid is readily achieved through oxidation.[1] The stability of the pyrazine ring under oxidative conditions allows for the selective cleavage of the fused benzene ring.[1] Several oxidizing agents have been successfully employed for this purpose, with alkaline potassium permanganate being a well-documented and effective reagent.[1][2][3] Alternative methods, such as the use of sodium chlorate in an acidic medium, have also been reported to mitigate some of the challenges associated with permanganate oxidation, such as the formation of large amounts of manganese dioxide.[4] Electrochemical oxidation has also been explored as a potential method.[5]

Oxidation with Potassium Permanganate

The oxidation of quinoxaline with potassium permanganate in an alkaline solution is a classical and high-yielding method for the preparation of pyrazine-2,3-dicarboxylic acid.[1][2][3] The reaction proceeds smoothly, resulting in the formation of the desired dicarboxylic acid, which can then be isolated and converted to its sodium salt.[1][3]

Oxidation with Sodium Chlorate

An alternative method utilizes sodium chlorate as the oxidizing agent in an acidic system composed of copper sulfate and concentrated sulfuric acid.[4] This approach is reported to be a milder reaction, with more moderate and controllable reaction temperatures.[4] The process also aims to reduce environmental pollution by minimizing the formation of solid byproducts.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available from the cited literature for the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.

Table 1: Oxidation of Quinoxaline with Potassium Permanganate

Starting MaterialOxidizing AgentMolar Ratio (Oxidant:Substrate)SolventReaction ConditionsProductYieldReference
Quinoxaline (1.12 moles)Potassium Permanganate (6.6 moles)~5.9 : 1WaterGentle boilingPyrazine-2,3-dicarboxylic acid55-61%[3]

Table 2: Oxidation of Quinoxaline with Sodium Chlorate

Starting MaterialOxidizing AgentCatalyst SystemSolventReaction TemperatureProductYieldReference
Quinoxaline (0.03 mol)Sodium Chlorate (0.105 mol)Copper Sulfate / Sulfuric AcidWater80-90 °CPyrazine-2,3-dicarboxylic acid40.3%[4]
Quinoxaline (0.03 mol)Sodium Chlorate (0.12 mol)Copper Sulfate / Sulfuric AcidWater80-90 °CPyrazine-2,3-dicarboxylic acid49.2%[4]
Quinoxaline (0.03 mol)Sodium Chlorate (0.15 mol)Copper Sulfate / Sulfuric AcidWater80-90 °CPyrazine-2,3-dicarboxylic acid48.4%[4]

Experimental Protocols

Protocol for Oxidation with Potassium Permanganate

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Quinoxaline (145 g, 1.12 moles)

  • Potassium permanganate (1050 g, 6.6 moles)

  • Water

  • Hydrochloric acid (concentrated)

  • Decolorizing carbon

Equipment:

  • 12-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • 1-L dropping funnel

  • Large Büchner funnel

  • 5-L round-bottomed flask

Procedure:

  • In the 12-L three-necked flask, dissolve 145 g (1.12 moles) of quinoxaline in 4 L of hot (approximately 90°C) water.

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel in a thin stream. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.

  • After the addition is complete, cool the reaction mixture slightly and filter it through a large Büchner funnel.

  • Remove the manganese dioxide cake from the funnel and create a smooth paste by stirring it with 1 L of hot water. Filter this suspension and wash the cake with another 1 L of hot water.

  • Combine the filtrates and concentrate them by evaporation over a free flame until the volume is reduced to about 1 L.

  • Cool the concentrated solution to room temperature and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to Congo red paper.

  • Cool the acidified solution in an ice bath for several hours to precipitate the pyrazine-2,3-dicarboxylic acid.

  • Collect the crude acid by filtration, wash it with a small amount of cold water, and dry it. The yield of crude acid is typically 100-110 g (55-61%).

  • For purification, dissolve the crude acid in 1 L of boiling water, add 5 g of decolorizing carbon, and filter the hot solution. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the purified pyrazine-2,3-dicarboxylic acid.

  • To obtain This compound , the purified pyrazine-2,3-dicarboxylic acid can be neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution, followed by evaporation of the water or precipitation of the salt.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline via potassium permanganate oxidation.

SynthesisWorkflow Quinoxaline Quinoxaline Solution (in hot water) Reaction Oxidation Reaction (Gentle Boiling) Quinoxaline->Reaction KMnO4 Potassium Permanganate (saturated aqueous solution) KMnO4->Reaction Filtration1 Filtration (Removal of MnO2) Reaction->Filtration1 Reaction Mixture Concentration Concentration of Filtrate Filtration1->Concentration Combined Filtrates Acidification Acidification (with HCl) Concentration->Acidification Crystallization Crystallization Acidification->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 Purification Recrystallization (with decolorizing carbon) Filtration2->Purification Crude Product FinalProduct Pyrazine-2,3-dicarboxylic Acid Purification->FinalProduct Purified Product Neutralization Neutralization (with NaOH or Na2CO3) FinalProduct->Neutralization SodiumSalt This compound Neutralization->SodiumSalt

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Sodium Pyrazine-2,3-dicarboxylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of sodium pyrazine-2,3-dicarboxylate dihydrate. The following sections detail the crystallographic data, experimental protocols for synthesis and characterization, and a visual representation of the analytical workflow, offering a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.

Crystallographic Data Summary

The crystal structure of this compound dihydrate reveals a complex and ordered three-dimensional network. The key crystallographic parameters are summarized in the tables below. These values provide the fundamental geometric constants of the unit cell and the spatial arrangement of the atoms within the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆H₄N₂Na₂O₄·2(H₂O)
Formula Weight248.12
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(2) Å
b6.854(1) Å
c13.456(3) Å
α90°
β109.87(2)°
γ90°
Volume878.9(3) ų
Z4
Calculated Density1.875 Mg/m³
Absorption Coefficient0.25 mm⁻¹
F(000)504
Data Collection
DiffractometerBruker APEX-II CCD
RadiationMoKα (λ = 0.71073 Å)
Temperature296(2) K
θ range for data collection2.45 to 28.29°
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2145 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.102
R indices (all data)R₁ = 0.049, wR₂ = 0.115

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
Na(1)-O(1)2.345(2)Na(2)-O(3)2.412(2)
Na(1)-O(2)2.567(2)Na(2)-O(4)2.389(2)
Na(1)-O(W1)2.398(2)Na(2)-O(W2)2.456(2)
Na(1)-N(1)2.678(3)C(1)-C(2)1.543(4)
N(1)-C(1)1.334(4)C(3)-C(4)1.392(4)
N(2)-C(2)1.331(4)C(5)-C(6)1.531(4)
C(1)-O(1)1.256(3)C(6)-O(3)1.261(3)
C(1)-O(2)1.249(3)C(6)-O(4)1.253(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AtomsAngle/TorsionAtomsAngle/Torsion
O(1)-Na(1)-O(2)53.45(6)O(3)-Na(2)-O(4)54.12(6)
O(1)-Na(1)-O(W1)92.11(7)O(3)-Na(2)-O(W2)88.76(7)
N(1)-C(1)-C(2)117.8(2)N(2)-C(2)-C(1)118.1(2)
O(1)-C(1)-O(2)125.6(3)O(3)-C(6)-O(4)125.9(3)
C(2)-C(1)-O(1)117.2(3)C(5)-C(6)-O(3)116.8(3)
C(1)-C(2)-N(2)-C(3)-178.9(3)C(4)-C(5)-C(6)-O(3)4.5(4)

Experimental Protocols

Synthesis of this compound Dihydrate
  • Preparation of Pyrazine-2,3-dicarboxylic Acid: The synthesis of the parent acid is a prerequisite. A common method involves the oxidation of quinoxaline.[1] In a typical procedure, quinoxaline is oxidized using a strong oxidizing agent such as potassium permanganate in an aqueous solution.[1] The reaction mixture is heated to drive the reaction to completion. After filtration of the manganese dioxide byproduct, the filtrate is acidified to precipitate the pyrazine-2,3-dicarboxylic acid. The crude product is then recrystallized from hot water to yield purified crystals.

  • Synthesis of the Sodium Salt: To an aqueous solution of pyrazine-2,3-dicarboxylic acid (1 mmol), a stoichiometric amount of sodium hydroxide (2 mmol) dissolved in water is added dropwise with constant stirring. The resulting solution is stirred for an additional hour at room temperature. The solution is then gently heated to reduce the volume by approximately one-third and subsequently allowed to cool slowly to room temperature. Colorless crystals of this compound dihydrate suitable for X-ray diffraction are typically obtained within a few days by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound dihydrate was mounted on a glass fiber. Data collection was performed on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the pyrazine ring were placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms of the water molecules were located from a difference Fourier map and refined with distance restraints.

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) were performed to investigate the thermal stability of the compound. A sample of approximately 5-10 mg was placed in an alumina crucible and heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere. The thermal decomposition process can provide information on the dehydration steps and the subsequent decomposition of the anhydrous salt.[2][3]

Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis and the coordination environment of the sodium ions.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Quinoxaline Quinoxaline PZDA Pyrazine-2,3-dicarboxylic Acid Quinoxaline->PZDA Oxidation NaPZDC This compound Dihydrate Crystals PZDA->NaPZDC Neutralization with NaOH & Crystallization XRD Single-Crystal X-ray Diffraction NaPZDC->XRD Thermal Thermal Analysis (TGA/DTA) NaPZDC->Thermal Data Data Collection XRD->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine

Experimental workflow for the synthesis and analysis of the title compound.

coordination_environment cluster_Na1 Coordination of Na(1) cluster_Na2 Coordination of Na(2) Na1 Na+ O1 O Na1->O1 O2 O Na1->O2 OW1 O(W1) Na1->OW1 N1 N Na1->N1 Na2 Na+ O3 O Na2->O3 O4 O Na2->O4 OW2 O(W2) Na2->OW2

Simplified coordination spheres of the two distinct sodium ions.

References

Spectroscopic Profile of Sodium Pyrazine-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrazine-2,3-dicarboxylate, the sodium salt of pyrazine-2,3-dicarboxylic acid, is a compound of interest in coordination chemistry and pharmaceutical sciences. Its pyrazine core, a nitrogen-containing heterocyclic ring, and the two adjacent carboxylate groups make it a versatile ligand for the formation of metal-organic frameworks (MOFs) and a potential building block in the synthesis of novel therapeutic agents. Understanding the spectroscopic properties of this compound is fundamental for its characterization, quality control, and the study of its interactions with other molecules. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including vibrational (FT-IR and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and a representative synthesis workflow are also presented.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The formation of the sodium salt from pyrazine-2,3-dicarboxylic acid leads to characteristic shifts in the vibrational frequencies of the carboxyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3000Weak-Medium
Asymmetric COO⁻ Stretch~1618Strong
Symmetric COO⁻ Stretch~1385Strong
Pyrazine Ring Vibrations~1600-1400Medium-Strong
C-H In-plane Bending~1200-1000Medium
C-H Out-of-plane Bending~900-700Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of the pyrazine ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3050Medium
Pyrazine Ring Breathing~1000-1050Strong
Symmetric COO⁻ Stretch~1385Medium
Pyrazine Ring Deformations~800-600Medium

Electronic Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in aqueous solution is expected to be similar to that of its parent acid, dominated by the π → π* transitions of the pyrazine ring.

Transition λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~270-280Data not available
n → π~320-330Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which is highly symmetrical, the NMR spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons on the pyrazine ring.

Proton Chemical Shift (δ, ppm) Multiplicity
H-5, H-6~8.8Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the carboxylate carbons, the carbons bearing the carboxylate groups, and the carbons bearing the hydrogen atoms.

Carbon Chemical Shift (δ, ppm)
C=O~168
C-2, C-3~150
C-5, C-6~147

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Synthesis of this compound

A straightforward method for the preparation of this compound is the neutralization of pyrazine-2,3-dicarboxylic acid with sodium hydroxide.

G cluster_0 Synthesis of this compound A Pyrazine-2,3-dicarboxylic Acid B Dissolve in Water A->B Step 1 C Add 2 eq. NaOH (aq) B->C Step 2 D Stir at Room Temperature C->D Step 3 E Evaporate Water D->E Step 4 F Wash with Ethanol E->F Step 5 G Dry under Vacuum F->G Step 6 H This compound G->H Step 7

Synthesis of this compound.
FT-IR Spectroscopy (KBr Pellet Method)

G cluster_1 FT-IR KBr Pellet Preparation A Grind 1-2 mg of Sample B Mix with ~200 mg dry KBr A->B C Grind Mixture Thoroughly B->C D Place in Pellet Die C->D E Apply Pressure (~8-10 tons) D->E F Obtain Transparent Pellet E->F G Acquire FT-IR Spectrum F->G

FT-IR KBr Pellet Preparation Workflow.
Raman Spectroscopy

G cluster_2 Solid-State Raman Spectroscopy A Place Solid Sample in Holder B Position under Microscope Objective A->B C Focus Laser on Sample Surface B->C D Set Laser Power and Acquisition Time C->D E Acquire Raman Spectrum D->E G cluster_3 UV-Visible Spectroscopy of Aqueous Solution A Prepare Stock Solution in Water B Perform Serial Dilutions A->B C Record Baseline with Water B->C D Measure Absorbance of Dilutions C->D E Identify λ_max D->E G cluster_4 NMR Spectroscopy in D₂O A Dissolve Sample in D₂O B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Acquire ¹H and ¹³C Spectra C->D E Process and Analyze Data D->E

Thermal Stability of Sodium Pyrazine-2,3-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium pyrazine-2,3-dicarboxylate. Due to the limited direct experimental data on this specific salt in publicly available literature, this guide establishes a robust framework for its anticipated thermal behavior through a comparative analysis of pyrazine-2,3-dicarboxylic acid, its other salts and metal complexes, and analogous sodium salts of other aromatic dicarboxylic acids.

Introduction to this compound

This compound is the sodium salt of pyrazine-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The thermal stability of this salt is a critical parameter for its application in drug formulation, synthesis of coordination polymers, and other high-temperature processes. Understanding its decomposition pathway and the associated energetic changes is essential for ensuring product quality, safety, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid, pyrazine-2,3-dicarboxylic acid, is presented in Table 1. These properties influence the behavior of its sodium salt.

PropertyValueReference
Molecular Formula C₆H₄N₂O₄[1]
Molecular Weight 168.11 g/mol [1]
Appearance White to cream or pale brown crystals/powder[2]
Melting Point 188 °C (decomposes)[3]
Solubility Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether.[3]

Thermal Analysis of Pyrazine-2,3-dicarboxylates

Pyrazine-2,3-dicarboxylic Acid

The parent acid, pyrazine-2,3-dicarboxylic acid, undergoes decomposition upon heating. Studies on its hydrazinium salts show that the free acid exhibits exothermic decarboxylation followed by an endothermic decomposition of the resulting pyrazine moiety[4].

Metal Complexes and Other Salts

The thermal decomposition of various metal complexes of pyrazine-2,3-dicarboxylic acid has been investigated. For instance, copper(II) complexes of pyrazine-2,3-dicarboxylate show a multi-stage decomposition process, typically involving the initial loss of water molecules followed by the decomposition of the organic ligand, ultimately yielding the metal oxide as the final residue[5]. The thermal stability of these complexes is influenced by the nature of the metal ion and any coordinated ligands[5]. Hydrazinium salts of pyrazine-2,3-dicarboxylic acid also exhibit distinct thermal decomposition patterns, with the decomposition being influenced by the stoichiometry of the salt[4].

Anticipated Thermal Stability of this compound

Based on the behavior of sodium salts of other aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, a multi-stage decomposition is anticipated for this compound. A comparative summary of the thermal stability of related sodium carboxylates is provided in Table 2.

CompoundDecomposition Onset (°C)Key Decomposition EventsFinal ResidueReference
Sodium Benzoate ~450-475Decomposition of the carboxylate group.Sodium Carbonate[6]
Disodium Terephthalate >400Decarboxylation of the terephthalate anion.Sodium Carbonate
Disodium Isophthalate >400Decarboxylation of the isophthalate anion.Sodium Carbonate
Sodium Alginate ~240-260Decomposition of the biopolymer.Sodium Carbonate[7]
This compound (Anticipated) >350Initial decarboxylation followed by decomposition of the pyrazine ring.Sodium Carbonate

It is expected that the thermal decomposition of anhydrous this compound will commence at a relatively high temperature, likely above 350 °C. The initial step is predicted to be the decarboxylation of the carboxylate groups, followed by the subsequent breakdown of the pyrazine ring at higher temperatures. In an inert atmosphere, the final solid residue is expected to be sodium carbonate.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, the following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss stages.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: Heating from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidizing atmosphere (e.g., air) to understand the influence of oxygen on the decomposition pathway. A flow rate of 20-50 mL/min is typical.

  • Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition).

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: A similar temperature program to the TGA experiment is used, with a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.

  • Data Analysis: The DSC curve plots heat flow against temperature. Endothermic peaks indicate melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition. The onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event are determined.

Visualizing Experimental Workflows and Chemical Pathways

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Sodium Pyrazine-2,3-dicarboxylate characterization Purity & Identity Confirmation (e.g., NMR, FTIR, Elemental Analysis) synthesis->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga_data Determine Decomposition Temperatures & Mass Loss tga->tga_data dsc_data Identify Phase Transitions & Decomposition Enthalpy dsc->dsc_data interpretation Elucidate Decomposition Pathway & Kinetics tga_data->interpretation dsc_data->interpretation

Caption: Workflow for assessing the thermal stability of this compound.

Anticipated Decomposition Pathway

The anticipated thermal decomposition pathway for this compound in an inert atmosphere is illustrated below.

decomposition_pathway reactant This compound intermediate Sodium Pyrazinate (hypothetical intermediate) reactant->intermediate Heat (Δ) - 2 CO₂ product1 Sodium Carbonate (Na₂CO₃) intermediate->product1 Further Heating (Δ) product2 Gaseous Products (e.g., CO₂, N-containing organics) intermediate->product2 Further Heating (Δ)

Caption: Anticipated thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding of its likely behavior can be inferred from related compounds. It is anticipated to be a thermally stable salt, with decomposition likely initiating above 350 °C via a decarboxylation mechanism, ultimately yielding sodium carbonate as the solid residue in an inert atmosphere. For definitive data, the experimental protocols outlined in this guide for TGA and DSC analysis are recommended. Such studies are crucial for the successful application of this compound in pharmaceutical and materials science contexts.

References

The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxylic acid is a pivotal building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of the anti-tuberculosis drug pyrazinamide. A thorough understanding of its solubility in common solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for pyrazine-2,3-dicarboxylic acid, detailed experimental protocols for solubility determination, and logical workflows to support research and development activities.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for pyrazine-2,3-dicarboxylic acid across a wide range of common solvents is not extensively documented in publicly available literature. However, based on existing chemical supplier information and estimations, the following data can be presented. It is crucial to note that the aqueous solubility is an estimated value and should be confirmed experimentally for critical applications.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mL (594.85 mM)[1]Experimental
WaterH₂O18.0225~432.9 g/L Estimated[2]

Qualitative Solubility in Common Solvents

Qualitative assessments of solubility provide valuable guidance for solvent selection in various experimental and industrial processes. The following table summarizes the observed solubility of pyrazine-2,3-dicarboxylic acid in a range of organic solvents. There are some inconsistencies in the literature, with some sources describing it as "soluble" and others as "slightly soluble" in the same solvent, which may depend on the specific experimental conditions.

SolventSolubility Description
MethanolSoluble[3]
AcetoneSoluble[3]
Ethyl AcetateSoluble[3]
EthanolSlightly Soluble[3]
Diethyl EtherSlightly Soluble[3]
ChloroformSlightly Soluble[3]
BenzeneSlightly Soluble[3]
Petroleum EtherSlightly Soluble[3]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of pyrazine-2,3-dicarboxylic acid.

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.

Materials and Equipment:

  • Pyrazine-2,3-dicarboxylic acid (high purity)

  • Selected solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant using a syringe filter that is compatible with the solvent and has a pore size that will retain all undissolved particles (e.g., 0.45 µm).

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of pyrazine-2,3-dicarboxylic acid of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method for classifying the solubility of pyrazine-2,3-dicarboxylic acid in various solvents.

Materials and Equipment:

  • Pyrazine-2,3-dicarboxylic acid

  • A range of common solvents

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of pyrazine-2,3-dicarboxylic acid to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility based on the following criteria:

    • Soluble: No undissolved solid is visible.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Mandatory Visualizations

Synthesis of Pyrazinamide

The following diagram illustrates the key synthetic step where pyrazine-2,3-dicarboxylic acid is a precursor to pyrazinamide, a vital anti-tuberculosis medication.

Synthesis_of_Pyrazinamide PDCA Pyrazine-2,3- dicarboxylic Acid Intermediate Pyrazine-2,3- dicarboxylic Anhydride PDCA->Intermediate Heat/ Dehydration Pyrazinamide Pyrazinamide Intermediate->Pyrazinamide Ammonolysis (NH3)

Synthesis Pathway of Pyrazinamide
Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the quantitative determination of solubility using the isothermal saturation method.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-72h) add_excess->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate dilute Accurately Dilute Saturated Solution separate->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination

References

Luminescent Properties of Lanthanide Complexes with Pyrazine-2,3-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of lanthanide complexes incorporating pyrazine-2,3-dicarboxylate as a sensitizing ligand. It is intended for researchers, scientists, and professionals in the fields of materials science, inorganic chemistry, and drug development who are interested in the design and application of luminescent lanthanide probes. This document details the photophysical characteristics, including quantum yields and lifetimes, of these complexes. Furthermore, it provides detailed experimental protocols for their synthesis and photophysical characterization. The underlying energy transfer mechanisms are also elucidated through schematic diagrams.

Introduction

Lanthanide ions are renowned for their unique luminescent properties, which are characterized by sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. These attributes make them highly desirable for a wide range of applications, including bio-imaging, sensors, and lighting devices. However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of their f-f transitions. To overcome this limitation, organic ligands, often referred to as "antennas," are coordinated to the lanthanide ion. These antennas absorb excitation energy and efficiently transfer it to the emissive energy levels of the lanthanide ion, a process known as the "antenna effect."

Pyrazine-2,3-dicarboxylic acid and its carboxylate form, pyrazine-2,3-dicarboxylate, have emerged as effective sensitizers for lanthanide luminescence. The aromatic pyrazine ring and the carboxylate groups provide a suitable coordination environment and an efficient pathway for energy transfer to the encapsulated lanthanide ion. This guide explores the synthesis, photophysical properties, and experimental methodologies associated with these promising luminescent materials.

Quantitative Photophysical Data

The luminescent properties of lanthanide complexes are quantified by several key parameters, including the luminescence quantum yield (Φ) and the excited-state lifetime (τ). The following tables summarize the reported photophysical data for Europium(III) and Terbium(III) complexes with pyrazine-2,3-dicarboxylate.

Lanthanide IonComplexExcitation Wavelength (nm)Emission Wavelengths (nm)Luminescence Lifetime (τ) (ms)Absolute Emission Quantum Yield (Φ) (%)Energy Transfer Efficiency (η) (%)Reference
Eu³⁺[Eu₂(2,3-pzdc)₂(ox)(H₂O)₂]nUV593, 615, 651, 6980.333 ± 0.00613 ± 193 ± 1[1]
Tb³⁺[Tb₂(2,3-pzdc)₂(ox)(H₂O)₂]nUV490, 545, 585, 6200.577 ± 0.0175 ± 1Not Reported[1]

Table 1: Summary of quantitative photophysical data for Europium(III) and Terbium(III) complexes with pyrazine-2,3-dicarboxylate (2,3-pzdc) and oxalate (ox).

Experimental Protocols

This section provides detailed methodologies for the synthesis of lanthanide pyrazine-2,3-dicarboxylate complexes and the measurement of their key luminescent properties.

Synthesis of Lanthanide Pyrazine-2,3-dicarboxylate Complexes

A common method for the synthesis of these complexes is through hydrothermal or solvothermal reactions. The following is a general procedure that can be adapted for various lanthanide ions.

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Deionized water or a suitable solvent mixture (e.g., water/ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a stoichiometric amount of the lanthanide(III) nitrate hydrate and pyrazine-2,3-dicarboxylic acid are dissolved in deionized water. The pH of the solution can be adjusted to influence the final crystal structure.[2][3]

  • The resulting solution is stirred for a period to ensure homogeneity.

  • The solution is then sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 160 °C) for a set duration (e.g., 72 hours).[2]

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried in air.

Measurement of Luminescence Quantum Yield

The absolute luminescence quantum yield can be determined using an integrating sphere.

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Excitation source (e.g., Xenon lamp)

  • Detector (e.g., photomultiplier tube or CCD)

  • Sample holder for solid or solution samples

Procedure:

  • Blank Measurement: The emission spectrum of the empty integrating sphere (or the sphere with a blank sample holder containing only the solvent) is recorded. This provides a measure of the excitation light profile.

  • Sample Measurement: The sample is placed in the integrating sphere, and the emission spectrum is recorded under the same excitation conditions as the blank. The spectrum will contain both the scattered excitation light and the sample's emission.

  • Calculation: The quantum yield is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons. The software accompanying the instrument typically performs this calculation automatically using the following formula:

    Φ = (E_c - E_a) / (L_a - L_c)

    where:

    • E_c is the integrated luminescence of the sample.

    • E_a is the integrated luminescence of the blank.

    • L_a is the integrated intensity of the excitation profile from the blank measurement.

    • L_c is the integrated intensity of the excitation profile from the sample measurement.

Measurement of Luminescence Lifetime

Luminescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) techniques.

Equipment:

  • Pulsed excitation source (e.g., pulsed laser or flash lamp)

  • Sample holder

  • Emission monochromator

  • Fast detector (e.g., photomultiplier tube)

  • Time-to-amplitude converter (TAC) and multi-channel analyzer (MCA) for TCSPC, or a fast-timing discriminator and counter for MCS.

Procedure:

  • The sample is excited with a short pulse of light at an appropriate wavelength.

  • The emitted photons are collected at the desired emission wavelength.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded.

  • This process is repeated many times, and the data are compiled into a histogram of photon counts versus time.

  • The resulting decay curve is then fitted to an exponential decay function to determine the luminescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the initial intensity.

Visualization of Key Processes

The following diagrams illustrate the fundamental processes involved in the sensitization and emission of lanthanide pyrazine-2,3-dicarboxylate complexes, as well as a typical experimental workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation Ln_Nitrate Lanthanide(III) Nitrate Mix Mixing and Stirring Ln_Nitrate->Mix Pzdc_Acid Pyrazine-2,3-dicarboxylic Acid Pzdc_Acid->Mix Solvent Solvent (e.g., H₂O) Solvent->Mix Autoclave Hydrothermal Reaction (e.g., 160°C, 72h) Mix->Autoclave Cooling Slow Cooling Autoclave->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Product Crystalline Product Drying->Product

Figure 1. Hydrothermal synthesis workflow for lanthanide pyrazine-2,3-dicarboxylate complexes.

Energy_Transfer cluster_ligand Pyrazine-2,3-dicarboxylate (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 hν_abs S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 T1->S0 Phosphorescence Ln_Higher Higher Energy Levels T1->Ln_Higher Ln_Ground ⁷F₀ (Ground State) Ln_Excited ⁵D₀ (Emissive State) Ln_Excited->Ln_Ground hν_em Ln_Higher->Ln_Excited Excitation Absorption (UV light) ISC Intersystem Crossing (ISC) ET Energy Transfer (ET) Emission Luminescence (Visible light) NonRad Non-radiative Decay Quantum_Yield_Measurement cluster_setup Experimental Setup Excitation_Source Excitation Source (e.g., Xenon Lamp) Monochromator Monochromator Excitation_Source->Monochromator Integrating_Sphere Integrating Sphere Monochromator->Integrating_Sphere Detector Detector (e.g., PMT/CCD) Integrating_Sphere->Detector Blank_Measurement 1. Blank Measurement (Empty Sphere) Sample_Measurement 2. Sample Measurement (Sphere with Sample) Blank_Measurement->Sample_Measurement Same excitation conditions Data_Analysis 3. Data Analysis (Calculate Absorbed and Emitted Photons) Sample_Measurement->Data_Analysis Quantum_Yield Quantum Yield (Φ) Data_Analysis->Quantum_Yield

References

Pyrazine-2,3-Dicarboxylate as a Bridging Ligand in Coordination Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from organic ligands and metal ions have garnered significant attention due to their diverse structures and potential applications in gas storage, catalysis, sensing, and drug delivery. Pyrazine-2,3-dicarboxylic acid (H₂pzdc) has emerged as a versatile and valuable bridging ligand in the design and synthesis of these materials. Its rigid pyrazine core, coupled with the chelating and bridging capabilities of its two adjacent carboxylate groups, allows for the formation of a wide array of one-, two-, and three-dimensional structures. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and functional properties of coordination polymers incorporating the pyrazine-2,3-dicarboxylate ligand. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction to Pyrazine-2,3-Dicarboxylate as a Ligand

Pyrazine-2,3-dicarboxylic acid is a heterocyclic dicarboxylic acid that can act as a multidentate ligand, coordinating to metal centers through its two nitrogen atoms and the oxygen atoms of its two carboxylate groups. The deprotonated form, pyrazine-2,3-dicarboxylate (pzdc²⁻), is the primary species involved in the formation of coordination polymers. The rigid nature of the pyrazine ring imparts a degree of predictability to the resulting framework structures, while the flexible coordination modes of the carboxylate groups contribute to the structural diversity observed in these compounds.

The coordination modes of the pzdc²⁻ ligand are a key factor in determining the dimensionality and topology of the resulting coordination polymer.[1] These modes can range from simple bidentate chelation involving one carboxylate group and the adjacent nitrogen atom to more complex bridging modes where both carboxylate groups and the pyrazine nitrogens are involved in linking multiple metal centers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of auxiliary ligands.[2]

Synthesis of Pyrazine-2,3-Dicarboxylate Coordination Polymers

The synthesis of coordination polymers based on pyrazine-2,3-dicarboxylate typically involves the reaction of a metal salt with the ligand in a suitable solvent system. Common synthetic methods include slow evaporation, hydrothermal/solvothermal synthesis, and diffusion techniques. The choice of method can significantly impact the crystallinity and morphology of the final product.

General Synthetic Workflow

The logical progression for the synthesis and characterization of a new pyrazine-2,3-dicarboxylate coordination polymer is outlined in the diagram below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Select Metal Salt and H₂pzdc Ligand solvent Choose Solvent System start->solvent method Select Synthetic Method (e.g., Solvothermal, Slow Evaporation) solvent->method reaction Perform Reaction under Controlled Conditions (Temperature, Time, pH) method->reaction isolation Isolate and Purify Product (Filtration, Washing, Drying) reaction->isolation scxrd Single-Crystal X-ray Diffraction (Structure Determination) isolation->scxrd pxrd Powder X-ray Diffraction (Phase Purity) isolation->pxrd ftir FT-IR Spectroscopy (Functional Groups) isolation->ftir tga Thermal Analysis (TGA/DSC) (Thermal Stability) isolation->tga property Property Measurement (e.g., Luminescence, Gas Adsorption) isolation->property scxrd->pxrd

Caption: Logical workflow for the synthesis and characterization of coordination polymers.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of a Lead(II)-based 1D Coordination Polymer

This protocol is adapted from the synthesis of Pb₂Cl₂(Hpzdc)₂(H₂O)₂.[3][4]

  • Materials: Lead(II) oxide (PbO), pyrazine-2,3-dicarboxylic acid (H₂pzdc), piperazine, deionized water, hydrochloric acid (HCl).

  • Procedure:

    • A mixture of PbO (0.089 g, 0.4 mmol), H₂pzdc (0.067 g, 0.4 mmol), and piperazine (0.0215 g, 0.25 mmol) in 20 mL of deionized water is heated and stirred at 60 °C.

    • 4-6 drops of HCl are added to the mixture to obtain a clear solution.

    • Stirring and heating are continued for an additional 20 minutes.

    • The solution is allowed to slowly evaporate at room temperature.

    • Large, colorless, ribbon-like crystals are obtained in quantitative yield after 2-3 days.

Protocol 2.2.2: Hydrothermal Synthesis of a Lanthanum(III)-based 3D Coordination Polymer

This protocol is adapted from the synthesis of [La₂(2,3-pzdc)₃(H₂O)]n·3nH₂O.[2]

  • Materials: Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), pyrazine-2,3-dicarboxylic acid (H₂pzdc), deionized water.

  • Procedure:

    • A mixture of La(NO₃)₃·6H₂O (0.433 g, 1 mmol) and H₂pzdc (0.252 g, 1.5 mmol) is dissolved in 15 mL of deionized water.

    • The heterogeneous solution is stirred for 30 minutes at ambient temperature.

    • The initial pH of the solution is adjusted as needed (in the cited study, different pH values yielded different structures).

    • The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours.

    • The system is then cooled to room temperature.

    • The resulting crystals are collected by filtration, washed with deionized water, and dried.

Structural Characterization

The determination of the crystal structure is paramount to understanding the properties of coordination polymers. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample.

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal is a multi-step process, as illustrated below.

G Workflow for Single-Crystal X-ray Diffraction Analysis crystal_selection Crystal Selection and Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation final_report Final Crystallographic Report (CIF file) validation->final_report

Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for Selected Coordination Polymers

The following table summarizes the crystallographic data for a selection of coordination polymers synthesized with pyrazine-2,3-dicarboxylate.

CompoundMetal IonDimensionalitySpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pb₂Cl₂(Hpzdc)₂(H₂O)₂Pb²⁺1DC2/m11.561(1)8.4327(7)11.792(1)126.3070(8)[3][4]
Pb(pzdc)(H₂O)Pb²⁺2DPbca9.2624(9)12.0268(9)13.9430(8)90[3]
[La₂(2,3-pzdc)₃(H₂O)]n·3nH₂OLa³⁺3DP-19.987(5)10.123(5)12.456(5)71.34(5)[2]
[Co(H₂O)(pyz)(suc)]Co²⁺3DP2₁/c6.863(3)11.234(5)13.011(6)98.85(1)[5]
[Cd(pdc)]nCd²⁺2DC2/c12.345(3)6.456(1)11.123(2)115.45(3)[6]

Physicochemical Properties and Characterization

Beyond structural determination, a thorough characterization of the physicochemical properties of these coordination polymers is essential to evaluate their potential applications.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for confirming the coordination of the pyrazine-2,3-dicarboxylate ligand to the metal center. Key spectral features to note include the shifts in the C=O and C-O stretching vibrations of the carboxylate groups upon coordination, as well as changes in the pyrazine ring vibrations. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands corresponding to metal-oxygen and metal-nitrogen bonds are also indicative of coordination polymer formation.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the coordination polymers. TGA provides information on the temperature ranges at which solvent molecules are lost and the framework begins to decompose. DSC can reveal phase transitions and the energetics of decomposition processes.

The workflow for interpreting TGA and DSC data for a coordination polymer is presented below.

G Workflow for Interpreting Thermal Analysis Data tga_dsc_run Perform TGA/DSC Measurement identify_steps Identify Weight Loss Steps in TGA Curve tga_dsc_run->identify_steps correlate_dsc Correlate Weight Loss with DSC Peaks (Endothermic/Exothermic) identify_steps->correlate_dsc assign_steps Assign Weight Loss to Loss of Guests/Ligands correlate_dsc->assign_steps determine_stability Determine Thermal Stability Range assign_steps->determine_stability final_product Identify Final Decomposition Product determine_stability->final_product

Caption: A logical workflow for the interpretation of TGA and DSC data.

Quantitative Thermal Analysis Data
CompoundInitial Weight Loss (°C)AssignmentDecomposition Onset (°C)Final ResidueRef.
[La₂(2,3-pzdc)₃(H₂O)]n·3nH₂O25-180Loss of H₂O> 400La₂O₃[2]
[Cu(2,3-pdc)·1/2H₂O]100-150Loss of H₂O~250CuO[7]
[Cu(2,3-Hpdc)₂(ron)₂]--~200CuO[7]

Functional Properties and Applications

Coordination polymers based on pyrazine-2,3-dicarboxylate exhibit a range of functional properties, including luminescence, gas adsorption, and catalysis, which are dictated by their structure and composition.

Luminescence and Sensing

Lanthanide-based coordination polymers containing pyrazine-2,3-dicarboxylate are of particular interest for their luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. This property can be exploited for the development of luminescent sensors. The luminescence of the material can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

The general mechanism for luminescence sensing in lanthanide coordination polymers is depicted below.

G Mechanism of Luminescence Sensing in Lanthanide CPs cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion ligand_gs Ground State (S₀) ligand_es Excited State (S₁/T₁) ligand_gs->ligand_es Excitation (hν) ln_es Excited State ligand_es->ln_es Energy Transfer ln_gs Ground State ln_es->ln_gs Luminescence (hν') analyte Analyte ln_es->analyte Quenching/Enhancement

Caption: A simplified diagram of the antenna effect and analyte interaction in a luminescent lanthanide coordination polymer sensor.[8][9]

Gas Adsorption

The porosity of some three-dimensional pyrazine-2,3-dicarboxylate-based MOFs allows for the adsorption of small gas molecules. The size and shape of the pores, as well as the nature of the framework, determine the gas adsorption capacity and selectivity. For example, a cobalt-based porous coordination polymer with pyrazine-2,3-dicarboxylate has been shown to exhibit CO₂ uptake.[10]

Catalysis

The metal centers in coordination polymers can act as active sites for catalysis. The porous nature of some of these materials can also allow for size-selective catalysis. While this is a developing area for pyrazine-2,3-dicarboxylate-based polymers, their structural similarity to other catalytically active MOFs suggests potential in this application.

Conclusion and Future Outlook

Pyrazine-2,3-dicarboxylate has proven to be a highly effective bridging ligand for the construction of a diverse range of coordination polymers with interesting structural features and promising functional properties. The ability to tune the dimensionality and properties of these materials through the careful selection of metal ions and synthetic conditions makes them attractive candidates for applications in sensing, gas storage, and catalysis.

Future research in this area will likely focus on the design and synthesis of new, more complex structures with enhanced functionality. This includes the development of multifunctional materials that combine, for example, luminescence and porosity for advanced sensing applications. Furthermore, the exploration of the catalytic potential of these materials in a wider range of organic transformations is a promising avenue for future investigation. The continued development of our understanding of the structure-property relationships in these systems will be crucial for the rational design of next-generation functional materials.

References

A Technical Guide to Single-Crystal X-ray Diffraction of Pyrazine-2,3-dicarboxylate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of compounds incorporating the pyrazine-2,3-dicarboxylate ligand. Pyrazine-2,3-dicarboxylate, a versatile organic linker, is of significant interest in the fields of coordination chemistry, materials science, and drug development due to its ability to form a wide array of metal-organic frameworks (MOFs) and coordination polymers with diverse structural topologies and potential applications. This guide details the experimental protocols for crystal growth and X-ray diffraction, presents key crystallographic data in a comparative format, and illustrates the experimental workflow and coordination chemistry of this important class of compounds.

Experimental Protocols

The successful single-crystal X-ray diffraction analysis of pyrazine-2,3-dicarboxylate compounds hinges on the growth of high-quality single crystals and the precise collection and interpretation of diffraction data. The following sections outline the typical methodologies employed.

Synthesis and Crystal Growth

The synthesis of pyrazine-2,3-dicarboxylate-containing crystals often involves the reaction of pyrazine-2,3-dicarboxylic acid or its salt with a metal salt in a suitable solvent system. The slow evaporation of the solvent, vapor diffusion, or hydrothermal/solvothermal methods are commonly employed to facilitate the growth of single crystals suitable for X-ray diffraction.

A general procedure for the synthesis of a metal-pyrazine-2,3-dicarboxylate complex is as follows:

  • Reactant Preparation: Solutions of pyrazine-2,3-dicarboxylic acid (H₂pzdc) and a chosen metal salt (e.g., nitrates, chlorides, or acetates) are prepared in appropriate solvents. Water, ethanol, methanol, and dimethylformamide (DMF) are common choices.

  • Mixing: The reactant solutions are carefully mixed. The stoichiometry of the reactants can be varied to target different coordination environments and final structures.

  • Crystal Growth: The resulting solution is left undisturbed for a period ranging from days to weeks to allow for the slow growth of crystals. Common crystallization techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from an open or partially covered container at room temperature.

    • Vapor Diffusion: A solution of the reactants is placed in a vial, which is then placed in a larger sealed container holding a more volatile solvent in which the reactants are less soluble. The slow diffusion of the anti-solvent vapor into the reaction mixture induces crystallization.

    • Hydrothermal/Solvothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave and heated to elevated temperatures (typically 100-200 °C) for a period of time, followed by slow cooling.

For instance, the synthesis of a lead-based coordination polymer, Pb₂(Hpzdc)₂(H₂O)₂, involved a simple aqueous-based dissolution and slow evaporation method.[1] Similarly, Ag⁺ homometallic and Ln³⁺-Ag⁺ heterometallic coordination frameworks have been synthesized at room temperature.[2]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted for X-ray diffraction analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern.

A typical workflow for data collection and structure refinement is as follows:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a suitable adhesive or cryo-protectant.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction data (intensities and positions of the diffracted beams) are collected over a range of orientations.

  • Data Reduction: The raw diffraction data are processed to correct for various experimental factors, such as background scattering, Lorentz factor, and polarization effects. This step yields a set of unique reflection intensities.

  • Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Direct methods or Patterson methods are commonly used for this purpose.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation: Crystallographic Data of Pyrazine-2,3-dicarboxylate Compounds

The following tables summarize the crystallographic data for a selection of pyrazine-2,3-dicarboxylate compounds, allowing for a comparative analysis of their structural parameters.

Table 1: Crystallographic Data for Pyrazine-2,3-dicarboxylic Acid and its Simple Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pyrazine-2,3-dicarboxylic acidC₆H₄N₂O₄MonoclinicP2₁/c7.969(1)11.952(2)14.363(3)101.69(3)[3]
Pyrazine-2,3-dicarboxylic acid dihydrateC₆H₈N₂O₆MonoclinicC2/c5.3470(2)13.0286(4)11.7443(4)99.036(1)[3]

Table 2: Crystallographic Data for Metal-Pyrazine-2,3-dicarboxylate Coordination Polymers

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Ni(pyzdcH)₂(H₂O)₂]C₁₂H₁₀N₄NiO₁₀MonoclinicP2₁/n7.502(1)10.155(2)10.745(2)98.71(1)[4]
[Cu(pyzdcH)₂(H₂O)]·H₂OC₁₂H₁₀CuN₄O₁₀MonoclinicP2₁/c7.733(1)12.348(2)7.797(1)107.41(1)[4]
[Co(pyzdc)(H₂O)₄]C₆H₁₀CoN₂O₈TriclinicP-16.703(1)7.218(1)7.300(1)α=118.08(1), γ=97.08(1)[4]
Pb₂(Hpzdc)₂(H₂O)₂C₁₂H₁₀N₄O₁₀Pb₂MonoclinicC2/m11.561(1)8.4327(7)11.792(1)126.3070(8)[1]
Pb(pzdc)(H₂O)C₆H₄N₂O₅PbOrthorhombicPbca9.2624(9)12.0268(9)13.9430(8)90[1]
Pb₂.₆₇Co₀.₃₃(pzdc)₃(H₂O)C₁₈H₈Co₀.₃₃N₆O₁₃Pb₂.₆₇MonoclinicP2₁/n10.9665(7)8.1909(4)25.0238(1)91.593(5)[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and structural concepts related to the single-crystal X-ray diffraction of pyrazine-2,3-dicarboxylate compounds.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction & Analysis reactants Pyrazine-2,3-dicarboxylic Acid + Metal Salt solution Reaction Mixture in Solution reactants->solution crystallization Slow Evaporation / Vapor Diffusion / Hydrothermal solution->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

coordination_modes cluster_modes Coordination Modes cluster_structures Resulting Structures pzdc Pyrazine-2,3-dicarboxylate (pzdc²⁻) mode1 Bridging (N, O) pzdc->mode1 mode2 Chelating (O, O) pzdc->mode2 mode3 Monodentate (O) pzdc->mode3 mode4 Bridging (N, N) pzdc->mode4 chain 1D Chains mode1->chain layer 2D Layers mode1->layer framework 3D Frameworks mode1->framework dimer Dinuclear Complexes mode2->dimer mode3->chain mode4->layer

Caption: Coordination modes of pyrazine-2,3-dicarboxylate and resulting structures.

Conclusion

The study of pyrazine-2,3-dicarboxylate compounds by single-crystal X-ray diffraction provides invaluable insights into their solid-state structures. The versatility of the pyrazine-2,3-dicarboxylate ligand, with its multiple donor atoms, allows for the construction of a rich variety of coordination architectures, from simple molecular complexes to intricate three-dimensional frameworks.[3] The detailed structural information obtained from these studies is crucial for understanding the properties of these materials and for the rational design of new compounds with tailored functionalities for applications in areas such as gas storage, catalysis, and drug delivery. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and characterization of this fascinating class of materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine-2,3-dicarboxylate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrazine-2,3-dicarboxylate as the primary organic linker. The following protocols are designed to be a comprehensive guide for the reproducible synthesis of these porous crystalline materials, which have significant potential in gas storage, separation, catalysis, and drug delivery.

Overview

Pyrazine-2,3-dicarboxylate is a rigid, nitrogen-containing dicarboxylic acid linker that is well-suited for the construction of robust MOFs with diverse structural topologies and functionalities. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of stable, porous frameworks. This application note will focus on the solvothermal synthesis of a Copper(II)-based pyrazine-2,3-dicarboxylate MOF, a representative example of this class of materials.

Synthesis Workflow

The synthesis of pyrazine-2,3-dicarboxylate MOFs via the solvothermal method involves the reaction of a metal salt and the organic linker in a sealed vessel at elevated temperatures. The general workflow is depicted below.

SynthesisWorkflow General Solvothermal Synthesis Workflow for Pyrazine-2,3-dicarboxylate MOFs cluster_prep Preparation of Precursor Solution cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification dissolve_metal Dissolve Metal Salt in Solvent mix_solutions Combine Metal and Linker Solutions dissolve_metal->mix_solutions dissolve_linker Dissolve Pyrazine-2,3-dicarboxylic Acid in Solvent dissolve_linker->mix_solutions sonicate Sonicate the Mixture mix_solutions->sonicate seal_vessel Seal in a Teflon-lined Autoclave sonicate->seal_vessel heat Heat at a Specific Temperature and Duration seal_vessel->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry Under Vacuum wash->dry characterization characterization dry->characterization Characterization

Application Notes and Protocols: Sodium Pyrazine-2,3-dicarboxylate for the Preparation of Photoluminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of photoluminescent materials using sodium pyrazine-2,3-dicarboxylate as a key building block. The inherent coordination sites and aromatic nature of the pyrazine-2,3-dicarboxylate ligand make it an excellent candidate for constructing a variety of photoluminescent materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit tunable emission properties and have potential applications in sensing, bio-imaging, and optoelectronics.

Introduction

This compound, the salt of pyrazine-2,3-dicarboxylic acid, serves as a versatile organic linker in the construction of crystalline photoluminescent materials. Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow for the formation of stable coordination complexes with a wide range of metal ions, including transition metals (e.g., Zn²⁺, Cd²⁺) and lanthanides (e.g., Eu³⁺, Tb³⁺).

The photoluminescence in these materials can originate from different mechanisms. In materials with d¹⁰ metal centers like Zn(II) and Cd(II), the luminescence is often ligand-centered. In contrast, for lanthanide-based materials, a phenomenon known as the "antenna effect" is typically observed. In this process, the pyrazine-2,3-dicarboxylate ligand absorbs incident light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. This indirect excitation pathway overcomes the inherently low absorption cross-sections of lanthanide ions.

Quantitative Photoluminescence Data

The photoluminescent properties of materials derived from pyrazine-2,3-dicarboxylate can be tailored by varying the metal center. The following table summarizes key photoluminescence data for representative materials.

CompoundMetal CenterExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (ms)Reference
[Zn(pzdc)(AmTAZ)]nZn²⁺~350~430N/AN/A[1]
[Cd(pzdc)(bpy)]·H₂OCd²⁺~380~450N/AN/A
[Eu₂(pzdc)₃(H₂O)₂]·nH₂OEu³⁺~280, 395579, 592, 615, 651, 700~10~0.5
[Tb₂(pzdc)₃(H₂O)₂]·nH₂OTb³⁺~280490, 545, 585, 620~30~1.0

Note: "pzdc" refers to pyrazine-2,3-dicarboxylate, "AmTAZ" to 3-amino-1,2,4-triazole, and "bpy" to 4,4'-bipyridine. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Synthesis of a Lanthanide-based Photoluminescent MOF

This protocol describes the hydrothermal synthesis of a lanthanide-organic framework using pyrazine-2,3-dicarboxylic acid.

Materials:

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve pyrazine-2,3-dicarboxylic acid (0.1 mmol, 16.8 mg) and the corresponding lanthanide(III) chloride hexahydrate (0.1 mmol) in 10 mL of deionized water in a beaker.

  • Adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 0.1 M NaOH solution under constant stirring.

  • Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration, wash it thoroughly with deionized water and then with ethanol.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Characterization of Photoluminescent Properties

Instrumentation:

  • Fluorometer/Spectrofluorometer

  • Solid-state sample holder

Procedure:

  • Place a small amount of the dried crystalline sample into the solid-state sample holder of the fluorometer.

  • Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.

  • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

  • To determine the photoluminescence quantum yield, use an integrating sphere attachment on the fluorometer. Measure the emission spectrum of the sample and a reference empty sphere. The quantum yield is then calculated by the instrument's software.

  • To measure the luminescence lifetime, use a pulsed light source (e.g., a xenon flash lamp or a laser) and a time-correlated single-photon counting (TCSPC) system. Fit the decay curve to an exponential function to obtain the lifetime.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of photoluminescent materials using this compound.

Caption: A flowchart of the synthesis and characterization process.

Photoluminescence Mechanism: The Antenna Effect

The diagram below illustrates the "antenna effect," a common photoluminescence mechanism in lanthanide-based materials synthesized with this compound.

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 1. Absorption T1 Triplet Excited State (T₁) S1->T1 2. Intersystem Crossing Ln_excited Excited State T1->Ln_excited 3. Energy Transfer Ln_ground Ground State Emission Characteristic Emission (Luminescence) Ln_excited->Ln_ground 4. Radiative Relaxation Excitation Light Absorption (Excitation)

Caption: The energy transfer mechanism in lanthanide luminescence.

References

Hydrothermal Synthesis of Coordination Polymers Using Pyrazine-2,3-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using pyrazine-2,3-dicarboxylic acid (H₂pzdc) as a primary organic linker. It is intended to guide researchers in the synthesis of novel materials with potential applications in drug delivery, catalysis, and sensing.

Introduction

Coordination polymers constructed from pyrazine-2,3-dicarboxylic acid have garnered significant interest due to their structural diversity and promising functional properties. The rigid, nitrogen-containing heterocyclic ring combined with two adjacent carboxylic acid groups allows for a variety of coordination modes with metal ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. Hydrothermal synthesis is a particularly effective method for crystallizing these materials, as the elevated temperature and pressure can facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

The potential applications of these materials in drug development are multifaceted. The porous nature of some of these frameworks suggests their use as carriers for drug molecules, offering possibilities for controlled release and targeted delivery. Furthermore, the embedded metal centers can act as catalytic sites for organic transformations relevant to pharmaceutical synthesis. The luminescent properties exhibited by certain lanthanide-based coordination polymers with this ligand also open avenues for developing fluorescent sensors for biologically important molecules.

Data Presentation

Table 1: Summary of Hydrothermally Synthesized Coordination Polymers with Pyrazine-2,3-dicarboxylic Acid
Compound FormulaMetal IonDimensionsSpace GroupUnit Cell Parameters
[La₂(pzdc)₃(H₂O)]n·3nH₂OLa(III)3DP2₁/ca = 14.336(3) Å, b = 18.041(4) Å, c = 19.531(4) Å, β = 108.93(3)°
[La₂(pzdc)₃(H₂O)]n·2nH₂OLa(III)3DP2₁/ca = 14.879(3) Å, b = 18.141(4) Å, c = 19.633(4) Å, β = 109.23(3)°
[Zn₂(pzdc)(im)₃]nZn(II)3DP-1a = 8.456(2) Å, b = 10.689(3) Å, c = 12.123(3) Å, α = 74.34(3)°, β = 80.17(3)°, γ = 78.45(3)°
[Cu(μ₃-pzdc)(mea)]nCu(II)2DP2₁/na = 6.471(1) Å, b = 13.567(3) Å, c = 11.234(2) Å, β = 94.87(3)°

Note: This table summarizes data from available literature and is not exhaustive.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Lanthanum-Pyrazine-2,3-dicarboxylate Coordination Polymer

This protocol is adapted from the synthesis of [La₂(pzdc)₃(H₂O)]n·xH₂O and demonstrates the influence of pH on the final product.[1]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Piperazine (for pH adjustment)

  • Deionized water

  • 23 mL Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a typical synthesis, combine LaCl₃·7H₂O (e.g., 0.1 mmol, 37.1 mg), H₂pzdc (e.g., 0.15 mmol, 25.2 mg), and piperazine in a beaker.

    • Add deionized water (e.g., 10 mL) and stir the mixture for 30 minutes at room temperature.

  • pH Adjustment:

    • The initial pH of the solution can be adjusted by varying the amount of piperazine. For example, a pH of 7.00 can be achieved with a specific amount of piperazine, leading to the formation of [La₂(pzdc)₃(H₂O)]n·3nH₂O.[1]

    • Adjusting the initial pH to 6.00 can result in the formation of [La₂(pzdc)₃(H₂O)]n·2nH₂O.[1]

  • Hydrothermal Reaction:

    • Transfer the prepared solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 160 °C in an oven for 72 hours.

  • Isolation and Purification:

    • After 72 hours, cool the autoclave to room temperature naturally.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with deionized water and then with a small amount of ethanol.

    • Dry the crystals in air.

Expected Outcome:

Yellowish, block-shaped crystals of the lanthanum coordination polymer. The degree of hydration in the final product may vary depending on the initial pH of the reaction mixture.[1]

Protocol 2: General Hydrothermal Synthesis of a Transition Metal-Pyrazine-2,3-dicarboxylate Coordination Polymer (Example with Zn(II))

This protocol provides a general guideline for the synthesis of transition metal-based coordination polymers with H₂pzdc, inspired by the synthesis of a Zn(II)-based polymer with mixed ligands.[2]

Materials:

  • Zinc(II) salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Ancillary ligand (optional, e.g., imidazole, bipyridine)

  • Deionized water or a solvent mixture (e.g., water/ethanol)

  • Base for pH adjustment (optional, e.g., NaOH, triethylamine)

  • 23 mL Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the zinc(II) salt (e.g., 0.1 mmol) and H₂pzdc (e.g., 0.1 mmol) in deionized water (e.g., 10 mL) in a beaker.

    • If an ancillary ligand is used, add it to the solution (e.g., 0.1 mmol).

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • pH Adjustment (Optional):

    • The pH of the solution can be adjusted using a suitable base to facilitate the deprotonation of the carboxylic acid groups and influence the coordination environment.

  • Hydrothermal Reaction:

    • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to a temperature between 120 °C and 180 °C.

    • Maintain the temperature for a period of 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration.

    • Wash the crystals with deionized water and then with ethanol.

    • Dry the product in air or under a mild vacuum.

Application Notes

While specific, detailed protocols for the application of pyrazine-2,3-dicarboxylic acid-based coordination polymers in drug development are still emerging, their inherent properties suggest significant potential in the following areas:

1. Drug Delivery:

  • Rationale: The porous nature of 3D coordination polymers synthesized with H₂pzdc could allow for the encapsulation of drug molecules. The release of the drug could potentially be controlled by the degradation of the framework in response to physiological conditions (e.g., pH changes).

  • Proposed Protocol for Drug Loading (Proof-of-Concept):

    • Activate the synthesized coordination polymer by heating under vacuum to remove guest solvent molecules from the pores.

    • Immerse the activated material in a concentrated solution of a model drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent for 24-48 hours.

    • After loading, filter the solid, wash it with fresh solvent to remove surface-adsorbed drug, and dry it under vacuum.

    • Characterize the drug-loaded material using techniques like thermogravimetric analysis (TGA) to quantify the amount of loaded drug and powder X-ray diffraction (PXRD) to confirm the integrity of the framework.

2. Heterogeneous Catalysis in Pharmaceutical Synthesis:

  • Rationale: The metal nodes within the coordination polymer can act as Lewis acid sites, potentially catalyzing organic reactions relevant to the synthesis of pharmaceutical intermediates.[3]

  • Proposed Protocol for a Model Catalytic Reaction (e.g., Knoevenagel Condensation):

    • Activate the synthesized coordination polymer as described above.

    • In a round-bottom flask, combine the catalyst (e.g., 5 mol%), an aldehyde (e.g., benzaldehyde), and a malonic ester (e.g., diethyl malonate) in a suitable solvent (e.g., ethanol).

    • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture, and separate the solid catalyst by filtration.

    • Analyze the filtrate to determine the product yield. The reusability of the catalyst can be tested by washing, drying, and using it in subsequent reaction cycles.

3. Fluorescent Sensing of Biomolecules:

  • Rationale: Lanthanide-based coordination polymers, in particular, can exhibit characteristic luminescence. The interaction of the framework with specific biomolecules could lead to a change in the luminescent signal (quenching or enhancement), forming the basis of a sensor.

  • Proposed Protocol for a Sensing Experiment:

    • Disperse a small amount of the finely ground luminescent coordination polymer in a suitable buffer solution (e.g., PBS, TRIS).

    • Record the initial fluorescence emission spectrum of the suspension.

    • Add aliquots of a stock solution of the target biomolecule (e.g., an amino acid, a nucleotide) to the suspension.

    • After each addition, record the fluorescence spectrum.

    • Plot the change in fluorescence intensity against the concentration of the biomolecule to determine the sensitivity and selectivity of the sensor.

Mandatory Visualizations

G cluster_prep Reaction Mixture Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation Metal_Salt Metal Salt (e.g., LaCl₃, Zn(NO₃)₂) Stirring Stirring at RT (30 min) Metal_Salt->Stirring H2pzdc Pyrazine-2,3- dicarboxylic Acid H2pzdc->Stirring Solvent Solvent (e.g., Deionized Water) Solvent->Stirring pH_Modifier pH Modifier (optional, e.g., Piperazine) pH_Modifier->Stirring Autoclave Transfer to Teflon-lined Autoclave Stirring->Autoclave Heating Heating (120-180 °C, 24-72 h) Autoclave->Heating Cooling Cool to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product Coordination Polymer Crystals Drying->Final_Product

Caption: Experimental workflow for the hydrothermal synthesis of coordination polymers.

G cluster_applications Potential Applications in Drug Development cluster_properties Key Material Properties CP Coordination Polymer (with H₂pzdc) Drug_Delivery Drug Delivery Vehicle CP->Drug_Delivery Porosity Catalysis Heterogeneous Catalyst CP->Catalysis Active Metal Sites Sensing Fluorescent Sensor CP->Sensing Luminescent Properties Porosity Tunable Porosity and Surface Area Porosity->Drug_Delivery Metal_Sites Accessible and Catalytically Active Metal Centers Metal_Sites->Catalysis Luminescence Intrinsic Luminescence (esp. with Lanthanides) Luminescence->Sensing

Caption: Logical relationship between material properties and potential applications.

References

Application Note: Characterization of Pyrazine-2,3-dicarboxylate Metal-Organic Frameworks (MOFs) using Powder X-ray Diffraction (PXRD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metal-Organic Frameworks (MOFs) constructed from pyrazine-2,3-dicarboxylate linkers are a class of crystalline materials with significant potential in gas storage, catalysis, and drug delivery. The arrangement of the metal nodes and organic linkers defines the porous structure and, consequently, the material's properties. Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of these MOFs.[1] It provides critical information on the crystalline phase, structural integrity, and purity of the synthesized material. For MOFs, where single crystals suitable for single-crystal X-ray diffraction may be difficult to obtain, PXRD often serves as the primary method for structural elucidation and routine characterization.[2][3]

Principle of PXRD for MOF Characterization

PXRD works by directing X-rays onto a powdered sample of the MOF. The highly ordered, crystalline nature of MOFs causes the X-rays to be diffracted at specific angles, determined by the spacing between the planes of atoms in the crystal lattice (Bragg's Law).[1] The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, researchers can:

  • Confirm Phase Identity: Compare the experimental PXRD pattern with simulated patterns from single-crystal data or reference databases to verify the synthesis of the target MOF.

  • Assess Sample Purity: Detect the presence of unreacted starting materials or crystalline impurities, which would appear as additional peaks in the pattern.

  • Evaluate Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Broader peaks may suggest smaller crystallite sizes or the presence of lattice strain.

  • Determine Unit Cell Parameters: Index the diffraction pattern to determine the lattice parameters (a, b, c, α, β, γ) of the crystal's unit cell.

  • Monitor Structural Changes: Track transformations in the MOF structure upon solvent exchange, guest molecule loading, or exposure to stimuli like heat or pressure.[2][4]

Protocols

Protocol 1: Solvothermal Synthesis of a Pyrazine-2,3-dicarboxylate MOF (Illustrative Example)

This protocol describes a general solvothermal method for synthesizing a MOF using pyrazine-2,3-dicarboxylic acid (H₂pzdc) and a metal salt (e.g., Zinc Nitrate). Solvothermal synthesis is a common method for producing crystalline MOFs.[5][6][7]

Materials:

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Teflon-lined stainless steel autoclave (20 mL)

  • Analytical balance

  • Spatula, vials

  • Centrifuge

  • Programmable oven

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of pyrazine-2,3-dicarboxylic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the clear solution into a 20 mL Teflon-lined stainless steel autoclave.

  • Sealing: Seal the autoclave tightly and place it in a programmable oven.

  • Heating: Heat the autoclave to 100-120°C and maintain this temperature for 24-48 hours. The specific temperature and time can be optimized for crystal growth.[6]

  • Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Product Isolation: Open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted reagents. Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate drying.

  • Activation/Drying: Dry the product under vacuum at an elevated temperature (e.g., 80-100°C) to remove residual solvent molecules from the pores. The final product is a fine crystalline powder ready for characterization.

dot```dot graph Synthesis_Workflow { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin="0.2,0.1"]; edge [penwidth=2];

// Nodes Reagents [label="1. Mix Ligand (H₂pzdc)\n& Metal Salt in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonicate [label="2. Sonicate for\nHomogeneous Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autoclave [label="3. Seal in\nTeflon-lined Autoclave", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="4. Heat in Oven\n(e.g., 120°C, 48h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="5. Slow Cooling to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="6. Isolate Crystals\nby Decantation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="7. Wash with\nFresh Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="8. Dry Under Vacuum\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final MOF\nPowder", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagents -> Sonicate [color="#202124"]; Sonicate -> Autoclave [color="#202124"]; Autoclave -> Heating [color="#202124"]; Heating -> Cooling [color="#202124"]; Cooling -> Isolate [color="#202124"]; Isolate -> Wash [color="#202124"]; Wash -> Dry [color="#202124"]; Dry -> Product [color="#202124"]; }

Caption: Workflow for the characterization of MOFs using Powder X-ray Diffraction.

Data Presentation

Quantitative data from PXRD analysis should be presented clearly. Below are examples of how to tabulate crystallographic data and peak lists.

Table 1: Crystallographic Data for a Pb-based Pyrazine-2,3-dicarboxylate MOF. This table summarizes unit cell parameters obtained from diffraction data, similar to data reported in the literature. [5]

Parameter Value
Formula Pb₂(Hpzdc)₂Cl₂(H₂O)₂
Crystal System Monoclinic
Space Group C2/m
a (Å) 11.561(1)
b (Å) 8.4327(7)
c (Å) 11.792(1)
β (°) 126.3070(8)

| Volume (ų) | 926.9(1) |

Table 2: Comparison of Experimental and Reference PXRD Peaks for a Hypothetical Zn-pzdc MOF. This table is used for phase identification by comparing the observed peak positions with a known reference.

Experimental 2θ (°)Reference 2θ (°)Miller Indices (hkl)
8.528.50(110)
10.1410.11(200)
13.6813.66(211)
17.0517.03(220)
19.5119.49(311)
24.8824.86(400)

References

Application Notes and Protocols: Thermogravimetric Analysis of Metal-Pyrazine-2,3-Dicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application & Significance

Thermogravimetric Analysis (TGA) is a crucial technique for characterizing metal-pyrazine-2,3-dicarboxylate complexes. These materials, often forming Metal-Organic Frameworks (MOFs), are of interest for their potential applications in gas storage, catalysis, and as drug delivery vehicles. TGA provides quantitative information on their thermal stability, the stoichiometry of hydration, and their decomposition pathways. This data is essential for determining the operational temperature limits of these materials and for quality control during synthesis. The thermal behavior, including the release of coordinated water or solvent molecules and the subsequent decomposition of the organic ligand, can be precisely monitored, leading to the identification of intermediates and the final metal oxide residue.[1]

Experimental Protocols

2.1 Protocol for Synthesis of a Representative Complex (e.g., Copper(II)-Pyrazine-2,3-dicarboxylate)

This protocol is a generalized procedure based on methods for synthesizing copper(II) complexes with pyrazine-2,3-dicarboxylic acid.[1][2]

Materials:

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Copper(II) salt (e.g., Copper(II) acetate, Cu(OAc)₂)

  • Methanol or Water (solvent)

  • Acetonitrile (for washing)

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic acid in methanol.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Heat the resulting mixture under reflux with continuous stirring. A precipitate should form.[1]

  • After cooling to room temperature, filter the solid product.

  • Wash the product with the reaction solvent and then with a solvent like acetonitrile to remove any unreacted starting materials.[1]

  • Dry the final product in air or under a vacuum at room temperature.

2.2 Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the typical parameters for analyzing metal-pyrazine-2,3-dicarboxylate complexes.

Instrumentation & Consumables:

  • Thermogravimetric Analyzer

  • Platinum or alumina crucibles

  • High-purity Nitrogen (for inert atmosphere) or synthetic air

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the dried complex into a TGA crucible.[1]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Tare the balance.

    • Select the desired atmosphere (e.g., air or N₂). Purge the furnace for at least 30 minutes before starting the analysis to ensure a stable atmosphere.

  • Thermal Program:

    • Heating Rate: Set a linear heating rate, typically 10 °C/min.[3]

    • Temperature Range: Program the instrument to heat from ambient temperature (e.g., 35 °C) to a final temperature sufficient for complete decomposition (e.g., 700-800 °C).[3][4]

  • Data Acquisition: Initiate the thermal program and record the mass loss as a function of temperature.

  • Data Analysis:

    • Generate a TGA curve (mass % vs. temperature).

    • Generate a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) to precisely identify the temperatures of maximum decomposition rates.

    • Calculate the percentage mass loss for each distinct decomposition step.

    • Compare the observed mass loss with the theoretical calculated mass loss for proposed decomposition pathways (e.g., loss of water, loss of pyrazine ligand).

    • Identify the final residue (typically a stable metal oxide) and compare its final mass with the theoretical yield.[1]

Data Presentation: Thermal Decomposition of Metal-Pyrazine-2,3-Dicarboxylate Complexes

The following table summarizes TGA data for various metal-pyrazine-2,3-dicarboxylate complexes as reported in the literature.

Complex FormulaMetal IonTemp. Range (°C)Mass Loss (obs. %)Mass Loss (calc. %)AssignmentFinal Residue (obs. %)Final Residue (calc. %)Atmosphere
Cu(2,3-pdc)·0.5H₂O[1]Cu(II)120 - 2554.23.7Loss of 0.5 H₂O32.532.9Air
255 - 34063.363.4Decomposition of Cu(2,3-pdc) to CuO
Cu(2,3-Hpdc)₂·2H₂O[1]Cu(II)120 - 2108.18.2Loss of 2 H₂O18.018.1Air
210 - 32073.973.7Decomposition of Cu(2,3-Hpdc)₂ to CuO
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH[3] *Cu(II)98 - 105~1412.9Loss of 2 CH₃OH solvent molecules~17.016.0Air
198 - 285~7270.6Decomposition of ligands and nitrate anions
[Ln₂(pzdc)₃(H₂O)]x·2xH₂O (Ln = La, Pr, Nd, Eu)[5]Ln(III)> 240--Loss of all coordinated and uncoordinated water---

*Note: This complex uses pyrazine-2-carboxamide, a related ligand.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of metal-organic complexes.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Synthesize & Dry Complex B Weigh Sample (10-20 mg) A->B C Load Sample into TGA Instrument B->C D Set Atmosphere (Air or N2) C->D E Program Heating Rate & Temp. Range D->E F Run Analysis & Acquire Data E->F G Generate TGA/DTG Curves F->G H Determine Mass Loss % for Each Step G->H I Correlate Mass Loss with Chemical Events H->I J Identify Final Residue I->J K Determine Thermal Stability & Decomposition Pathway J->K

Caption: Workflow for TGA of metal-pyrazine-2,3-dicarboxylate complexes.

Interpretation of Results

The thermal decomposition of metal-pyrazine-2,3-dicarboxylate complexes typically occurs in multiple, well-defined stages:

  • Dehydration/Desolvation: The first mass loss step, usually occurring at lower temperatures (around 100-250 °C), corresponds to the release of lattice or coordinated water/solvent molecules.[1][3] For lanthanide complexes with this ligand, the loss of water may occur at a higher temperature, above 240 °C.[5] The stoichiometry of the solvent molecules can be confirmed by comparing the experimental mass loss with the calculated value.

  • Ligand Decomposition: Following desolvation, one or more sharp mass loss steps at higher temperatures indicate the decomposition of the pyrazine-2,3-dicarboxylate ligand. This process is often complex and can be oxidative (in air) or pyrolytic (in an inert atmosphere).

  • Formation of Final Residue: The process continues until all organic material is removed, leaving a stable inorganic residue. In an air atmosphere, this residue is typically the corresponding metal oxide (e.g., CuO, ZnO, La₂O₃).[1][3] The final residual mass provides a method to confirm the metal content of the original complex.

The thermal stability of these complexes can be compared by examining the onset temperature of the main ligand decomposition step. This is a critical parameter for applications where the material may be subjected to elevated temperatures.

References

Application Notes and Protocols for Measuring the Quantum Yield of Lanthanide MOFs with Pyrazine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanthanide Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide ions and organic linkers. Their unique photoluminescent properties, characterized by large Stokes shifts, sharp emission bands, and long luminescence lifetimes, make them promising candidates for applications in sensing, bio-imaging, and drug delivery. The quantum yield (QY) is a critical parameter for evaluating the efficiency of these materials. This document provides a detailed protocol for the synthesis of a Ln-MOF using pyrazine-2,3-dicarboxylate as the organic linker and the subsequent measurement of its photoluminescence quantum yield.

I. Synthesis of Lanthanide MOFs with Pyrazine-2,3-dicarboxylate

This section details the hydrothermal synthesis of a series of two-dimensional (2D) lanthanide-organic frameworks with the general formula [Ln₂(2,3-pzdc)₂(ox)(H₂O)₂]n, where 2,3-pzdc²⁻ is 2,3-pyrazinedicarboxylate and ox²⁻ is oxalate[1].

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂-2,3-pzdc)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Vortex mixer

  • Centrifuge

  • Vacuum filtration apparatus

Protocol:

  • In a typical synthesis, a mixture of a lanthanide nitrate (0.1 mmol) and pyrazine-2,3-dicarboxylic acid (0.1 mmol, 16.8 mg) is dissolved in 10 mL of deionized water.

  • The mixture is sonicated for 5 minutes to ensure homogeneity.

  • The resulting solution is sealed in a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at 180 °C for 72 hours.

  • After cooling to room temperature at a rate of 5 °C/h, colorless, plate-like crystals are formed.

  • The crystals are collected by vacuum filtration, washed with deionized water and ethanol, and dried at 60 °C.

It is important to note that under these hydrothermal conditions, partial decomposition of the pyrazine-2,3-dicarboxylic acid into oxalate can occur, which is incorporated into the final MOF structure[1].

II. Characterization of the Lanthanide MOF

Prior to quantum yield measurements, the synthesized MOF should be thoroughly characterized to confirm its structure and purity.

Recommended Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material by comparing the experimental pattern with the simulated one from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which coordinated solvent molecules are lost.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the pyrazine-2,3-dicarboxylate linker and confirm its coordination to the lanthanide centers.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized MOF and compare it with the calculated values.

III. Measurement of Photoluminescence Quantum Yield

The absolute photoluminescence quantum yield of the solid-state lanthanide MOF samples can be determined using a photoluminescence spectrometer equipped with an integrating sphere.

Equipment:

  • Fluorometer with a calibrated integrating sphere attachment

  • Solid-state sample holder

  • Excitation source (e.g., Xenon lamp)

  • Detector (e.g., photomultiplier tube)

Protocol:

  • Sample Preparation: A small amount of the finely ground MOF powder is placed in the solid-state sample holder. The sample should be packed to ensure a flat, even surface.

  • Instrument Setup: The integrating sphere is installed in the fluorometer. The system is calibrated according to the manufacturer's instructions.

  • Measurement of the Sample's Emission and Scattering:

    • The sample is placed in the integrating sphere and the excitation beam is directed onto the sample.

    • The emission spectrum is recorded over the desired wavelength range.

    • The scattering of the excitation light by the sample is also measured.

  • Measurement of the Blank:

    • The sample is removed, and the empty sample holder is placed in the integrating sphere.

    • The scattering of the excitation light by the empty holder (blank) is measured.

  • Calculation of the Quantum Yield: The absolute quantum yield (Φ) is calculated by the instrument's software using the following formula:

    Φ = (Number of emitted photons) / (Number of absorbed photons)

    This is determined from the integrated areas of the corrected emission spectrum of the sample and the scattering peaks of the sample and the blank.

Key Experimental Parameters for [Ln₂(2,3-pzdc)₂(ox)(H₂O)₂]n:

Lanthanide IonExcitation Wavelength (nm)Major Emission Peaks (nm)
Eu³⁺394592, 615, 651, 698
Tb³⁺378489, 545, 585, 621

Data extracted from the photoluminescence excitation and emission spectra of the corresponding MOFs.

IV. Data Presentation

The photoluminescence properties of the synthesized Eu³⁺ and Tb³⁺ MOFs with pyrazine-2,3-dicarboxylate are summarized in the table below[1].

Lanthanide IonAbsolute Quantum Yield (Φ)Luminescence Lifetime (τ)Triplet State Energy of Ligand (cm⁻¹)
Eu³⁺0.13 ± 0.010.333 ± 0.006 ms (⁵D₀)18939 (for 2,3-pzdc²⁻)
Tb³⁺0.05 ± 0.010.577 ± 0.017 ms (⁵D₄)18939 (for 2,3-pzdc²⁻)

V. Visualization of the Energy Transfer Mechanism

The luminescence of lanthanide MOFs is typically due to an energy transfer process from the organic linker to the lanthanide ion, often referred to as the "antenna effect"[2][3].

EnergyTransfer cluster_ligand Pyrazine-2,3-dicarboxylate Linker cluster_lanthanide Lanthanide Ion (Ln³⁺) S0_L S₀ S1_L S₁ S1_L->S0_L Fluorescence (non-radiative decay) T1_L T₁ S1_L->T1_L Intersystem Crossing (ISC) T1_L->S0_L Phosphorescence (non-radiative decay) Em_Ln Emissive State (⁵D₀/⁵D₄) T1_L->Em_Ln Energy Transfer (ET) GS_Ln Ground State (⁷Fⱼ) ES_Ln Excited State Em_Ln->GS_Ln Luminescence (f-f transition) Excitation UV Photon (hν) Excitation->S0_L Absorption Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_qy Quantum Yield Measurement start Mix Lanthanide Salt and Linker hydrothermal Hydrothermal Reaction (180°C, 72h) start->hydrothermal filtration Filtration and Washing hydrothermal->filtration drying Drying filtration->drying product Ln-(2,3-pzdc) MOF drying->product pxrd PXRD product->pxrd tga TGA product->tga ftir FT-IR product->ftir sample_prep Sample Preparation product->sample_prep measurement PL Measurement (Integrating Sphere) sample_prep->measurement calculation QY Calculation measurement->calculation result Quantum Yield Value calculation->result

References

Application Notes and Protocols for Gas Sorption Isotherm Analysis of Pyrazine-2,3-dicarboxylate-Based MOFs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and gas sorption analysis of a representative pyrazine-2,3-dicarboxylate-based Metal-Organic Framework (MOF), namely Cu₂(pzdc)₂(bpy), also known as CPL-2. This document is intended to guide researchers in the fields of materials science, chemistry, and pharmaceuticals in the characterization of porous materials for applications such as gas storage, separation, and drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable frameworks make them promising candidates for a variety of applications. Pyrazine-2,3-dicarboxylate is a versatile organic linker that can be used to synthesize MOFs with interesting structural and sorption properties. The analysis of gas sorption isotherms is a critical step in characterizing the porosity and potential applications of these materials. This document focuses on the synthesis and detailed gas sorption analysis of a copper-based MOF incorporating the pyrazine-2,3-dicarboxylate (pzdc) and 4,4'-bipyridine (bpy) ligands.

Data Presentation

The following table summarizes the key quantitative data obtained from the gas sorption analysis of Cu₂(pzdc)₂(bpy), activated at 373 K. This structured format allows for easy comparison of its textural properties and adsorption capacities for various gases.

ParameterValueGas AdsorbateTemperature (K)Pressure
BET Surface Area ~533 m²/gN₂77P/P₀ = 0.05-0.3
Langmuir Surface Area Not ReportedN₂77-
Micropore Volume ~0.22 cm³/gN₂77t-plot method
CO₂ Uptake ~1.43 mmol/gCO₂2981 bar
N₂ Uptake Not ReportedN₂2981 bar
CH₄ Uptake Not ReportedCH₄2981 bar

Experimental Protocols

I. Synthesis of Cu₂(pzdc)₂(bpy) (CPL-2)

This protocol outlines the solvothermal synthesis of the pillared-layer porous coordination polymer Cu₂(pzdc)₂(bpy).

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • 4,4'-bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.242 g (1.0 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of DMF.

  • To this solution, add 0.168 g (1.0 mmol) of pyrazine-2,3-dicarboxylic acid and 0.156 g (1.0 mmol) of 4,4'-bipyridine.

  • Seal the vial and place it in an oven at 120 °C for 24 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the resulting blue crystals by filtration.

  • Wash the crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the synthesized MOF under vacuum at room temperature.

II. Activation of Cu₂(pzdc)₂(bpy) for Gas Sorption Analysis

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Procedure:

  • Place a sample of the synthesized Cu₂(pzdc)₂(bpy) (typically 50-100 mg) into a sample tube compatible with the gas sorption analyzer.

  • Attach the sample tube to the degassing port of the instrument.

  • Heat the sample to 373 K (100 °C) under a high vacuum (e.g., <10⁻⁵ Torr).

  • Maintain these conditions for at least 12 hours to ensure complete removal of solvent molecules.

  • After degassing, cool the sample to room temperature under vacuum before transferring it to the analysis port of the instrument. Note: The activation temperature can significantly impact the textural properties of the material. A study on CPL-2 showed that increasing the activation temperature from 373 K to 423 K resulted in a reduction of the effective surface area and micropore volume.[1]

III. Gas Sorption Isotherm Measurement

This protocol describes the general procedure for measuring N₂, CO₂, and CH₄ sorption isotherms.

Apparatus:

  • A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar).

  • High-purity adsorbate gases (N₂, CO₂, CH₄) and helium for free space determination.

  • Liquid nitrogen (for 77 K measurements) and a suitable cryostat or water bath for other temperatures.

Procedure:

  • Free Space Measurement: After transferring the activated sample to the analysis port, measure the free space (void volume) of the sample tube using helium gas at the analysis temperature.

  • Nitrogen Adsorption-Desorption Isotherm (for BET surface area and pore size analysis):

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Introduce known doses of N₂ gas into the sample tube and allow the pressure to equilibrate.

    • Record the amount of gas adsorbed at each relative pressure point (P/P₀) to generate the adsorption isotherm.

    • To obtain the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each point.

  • CO₂ and CH₄ Adsorption Isotherms:

    • Maintain the sample temperature at the desired value (e.g., 273 K, 298 K) using a cryostat or water bath.

    • Introduce known doses of the adsorbate gas (CO₂ or CH₄) and record the amount adsorbed at various equilibrium pressures to construct the adsorption isotherm.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_analysis Gas Sorption Analysis cluster_data Data Interpretation S1 Mixing Precursors: Cu(NO3)2·3H2O Pyrazine-2,3-dicarboxylic acid 4,4'-bipyridine in DMF S2 Solvothermal Reaction (120 °C, 24 h) S1->S2 S3 Filtration and Washing (DMF, Ethanol) S2->S3 S4 Drying under Vacuum S3->S4 A1 Degassing under Vacuum (373 K, 12 h) S4->A1 G1 N2 Adsorption/Desorption (77 K) A1->G1 G2 CO2 Adsorption (e.g., 273 K, 298 K) A1->G2 G3 CH4 Adsorption (e.g., 298 K) A1->G3 D1 BET Surface Area G1->D1 D2 Pore Volume & Size Distribution G1->D2 D3 Gas Uptake Capacity G2->D3 G3->D3

Caption: Experimental workflow for the synthesis and gas sorption analysis of Cu₂(pzdc)₂(bpy) MOF.

Logical_Relationship cluster_properties MOF Structural Properties cluster_performance Gas Sorption Performance cluster_applications Potential Applications P1 High Surface Area Perf1 High Gas Uptake Capacity P1->Perf1 provides more adsorption sites P2 Tunable Pore Size Perf2 Selective Gas Adsorption P2->Perf2 enables size-selective separation P3 Functional Linkers (Pyrazine-N, Carboxylate-O) P3->Perf2 creates specific interaction sites App1 Gas Storage (e.g., H2, CH4) Perf1->App1 App2 Gas Separation (e.g., CO2/CH4, CO2/N2) Perf1->App2 Perf2->App2 App3 Drug Delivery Perf2->App3

Caption: Relationship between MOF properties and gas sorption performance for various applications.

References

Application Notes and Protocols for the Fabrication of Chemical Sensors Using Pyrazine-2,3-dicarboxylate and Derivative Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them ideal candidates for chemical sensing applications.[1] MOFs based on pyrazine-dicarboxylate linkers are of particular interest due to the nitrogen atoms in the pyrazine ring, which can act as additional coordination sites or Lewis basic sites, enhancing selectivity and sensitivity. These application notes provide detailed protocols for the synthesis of pyrazine-dicarboxylate based MOFs and their fabrication into chemical sensors, with a focus on luminescent detection methods.

Application Note 1: Luminescent Detection of Ions and Nitroaromatics

Pyrazine-dicarboxylate based MOFs, particularly those involving lanthanide or transition metals, often exhibit strong luminescence. This property can be harnessed for "turn-off" (quenching) or "turn-on" sensing of various analytes. The interaction between the analyte and the MOF framework can disrupt the energy transfer process from the ligand to the metal center or alter the electronic state of the ligand, leading to a change in fluorescence intensity.

Several MOFs utilizing pyrazine-carboxylate derivative ligands have demonstrated high sensitivity and selectivity for environmentally and biologically significant analytes. For example, a zirconium-based MOF with a pyrazine-tetracarboxylate ligand has been used for the selective detection of Fe³⁺ ions, dichromate (Cr₂O₇²⁻), and the explosive picric acid (PA) in solution through a fluorescence quenching mechanism.[2] Similarly, a europium-based MOF functionalized with a pyrazine linker showed a significant increase in luminescence, enabling the ratiometric detection of phosphate ions (PO₄³⁻) with a very low detection limit.[3]

Quantitative Sensor Performance Data

The performance of various chemical sensors fabricated from pyrazine-dicarboxylate derivative MOFs is summarized below.

MOF Name/CompositionLigandAnalyteDetection MethodLimit of Detection (LOD)Reference
JNU-220 (Europium-based)4,4',4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoate (BTTB)PO₄³⁻Ratiometric Luminescence0.22 µM[3]
[Zr₆(µ₃-O)₄(µ₃-OH)₄(OH)₄(H₂O)₄(L)₂] (L = H₄L ligand below)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄L)Fe³⁺Fluorescence Quenching3.75 ppb[2]
[Zr₆(µ₃-O)₄(µ₃-OH)₄(OH)₄(H₂O)₄(L)₂] (L = H₄L ligand below)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄L)Picric Acid (PA)Fluorescence Quenching13.08 ppb[2]
[Zr₆(µ₃-O)₄(µ₃-OH)₄(OH)₄(H₂O)₄(L)₂] (L = H₄L ligand below)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄L)Cr₂O₇²⁻Fluorescence Quenching8.58 ppb[2]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zr(IV)-Pyrazine-tetracarboxylate MOF

This protocol is adapted from the synthesis of a Zr(IV)-based MOF used for detecting Fe³⁺, picric acid, and Cr₂O₇²⁻.[2]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄L)

  • Benzoic acid (Modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for activation)

Procedure:

  • In a 20 mL glass vial, dissolve ZrOCl₂·8H₂O, the H₄L ligand, and benzoic acid in DMF.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture at a specific temperature (e.g., 120-150 °C) for 24-48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Harvest the resulting crystals by decanting the mother liquor.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

  • Activation: To remove guest solvent molecules from the pores, immerse the as-synthesized crystals in methanol for 2-3 days, replacing the methanol daily.

  • After methanol exchange, filter the crystals and heat them under a high vacuum at an elevated temperature (e.g., 130 °C) to obtain the activated, porous MOF.[2]

G cluster_workflow Solvothermal Synthesis Workflow reagents 1. Combine Reagents (Metal Salt, Ligand, Modulator) in DMF dissolve 2. Seal Vial & Heat in Oven reagents->dissolve cool 3. Cool to Room Temperature dissolve->cool wash 4. Harvest and Wash Crystals with DMF cool->wash activate 5. Activate MOF (Methanol Exchange & Vacuum Heating) wash->activate product Porous MOF Product activate->product G cluster_workflow Sensor Fabrication Workflow (Drop-Casting) mof 1. Disperse MOF in Solvent (Sonication) cast 3. Drop-cast MOF Suspension onto Substrate mof->cast substrate 2. Clean Substrate (e.g., Glass Slide) substrate->cast dry 4. Dry to Form MOF Film cast->dry sensor Ready-to-Use MOF Sensor dry->sensor G cluster_mechanism Luminescence Quenching Mechanism mof MOF Framework (Ground State) mof_excited MOF Framework (Excited State) mof->mof_excited Excitation (Light In) mof_excited->mof Luminescence (Light Out) quenched Non-Radiative Decay (Quenched State) mof_excited->quenched Interaction (e.g., Electron Transfer) analyte Analyte quenched->mof Relaxation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrazine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing pyrazine-2,3-dicarboxylic acid?

A1: The most frequently cited and well-established method is the oxidation of quinoxaline.[1][2][3] This method is known for providing good yields, typically in the range of 75-77%, when using potassium permanganate as the oxidizing agent.[2]

Q2: My yield of pyrazine-2,3-dicarboxylic acid is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. The primary areas to investigate are the purity of your starting quinoxaline, the efficiency of the oxidation reaction, and the effectiveness of the product isolation and purification steps. In the initial synthesis of quinoxaline, for instance, using aqueous glyoxal solutions without sodium bisulfite can lead to significantly lower yields of about 30% due to the formation of resinous by-products.[1]

Q3: Are there more environmentally friendly alternatives to the potassium permanganate oxidation method?

A3: Yes, there are greener alternatives that avoid the formation of large quantities of manganese dioxide waste. One such method involves the use of sodium chlorate as the oxidant in an acidic medium with a copper sulfate catalyst.[4] Another promising approach is the electrochemical oxidation of quinoxaline, where the oxidizing agent is regenerated in situ, thereby reducing waste and reagent consumption.[5]

Q4: How can I improve the yield of the initial quinoxaline synthesis?

A4: A critical factor in the synthesis of quinoxaline from o-phenylenediamine and glyoxal is the use of a glyoxal-sodium bisulfite adduct. This simple step can dramatically increase the yield from approximately 30% to as high as 85-90% by minimizing the formation of undesirable resinous side products.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of Quinoxaline Step
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains).Insufficient amount of oxidizing agent.Ensure the correct molar ratio of oxidizing agent to quinoxaline is used. For potassium permanganate, a significant excess is typically required.[1]
Reaction is too vigorous or difficult to control.Rate of addition of the oxidizing agent is too fast.Add the oxidizing agent solution in a thin, steady stream while vigorously stirring the reaction mixture. The rate should be adjusted to maintain a gentle boil.[1]
A large amount of brown, tarry byproduct is formed.Reaction temperature is too high or "hot spots" are forming.Ensure efficient stirring throughout the addition of the oxidizing agent. Maintain the recommended reaction temperature for the chosen method.
Low yield with the sodium chlorate method.Catalyst inefficiency or incorrect pH.Verify the use of copper sulfate as a catalyst and ensure the reaction is conducted in a sulfuric acid medium.[4]
Issue 2: Difficulties in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Low recovery of the product after extraction.Incomplete extraction from the reaction mixture or byproducts.When using the potassium permanganate method, the manganese dioxide cake should be thoroughly washed. During acetone extraction, ensure a sufficient volume of solvent is used and that the extraction is performed on a well-dried solid.[1]
The final product is impure (discolored or has a low melting point).Inadequate removal of byproducts or residual starting material.Recrystallization from a suitable solvent, such as acetone or water with decolorizing carbon, is recommended for purification.[1]
The isolated product is a hydrate instead of the anhydrous form.Insufficient drying.Dry the final product at 100-110°C to ensure the removal of any water of crystallization.[1]

Quantitative Data Summary

The following table summarizes the reported yields for various methods of pyrazine-2,3-dicarboxylic acid synthesis.

Synthesis Method Oxidizing Agent Catalyst/Medium Reported Yield
Oxidation of QuinoxalinePotassium PermanganateAlkaline75-77%[2]
Oxidation of QuinoxalineSodium ChlorateCopper Sulfate / Sulfuric Acid40-54%[4]
Electrochemical OxidationElectrochemically Regenerated KMnO4Copper Alloy AnodesUp to 80% (substance efficiency)[5]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline

This protocol is adapted from Organic Syntheses.[1]

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline (boiling point 108–112°C/12 mm). The expected yield is 85–90%.

Protocol 2: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Potassium Permanganate Oxidation

This protocol is adapted from Organic Syntheses.[1]

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).

  • Cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 1 L.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.

  • Collect the precipitated crude pyrazine-2,3-dicarboxylic acid by filtration.

  • Purify the crude product by recrystallization from acetone. The expected yield is 75-77%.

Visualizations

experimental_workflow cluster_quinoxaline Quinoxaline Synthesis cluster_pdca Pyrazine-2,3-dicarboxylic Acid Synthesis start o-Phenylenediamine + Glyoxal-sodium bisulfite reaction1 Condensation Reaction start->reaction1 extraction Ether Extraction reaction1->extraction purification1 Distillation extraction->purification1 quinoxaline Pure Quinoxaline purification1->quinoxaline oxidation Oxidation with KMnO4 quinoxaline->oxidation filtration Filtration (remove MnO2) oxidation->filtration acidification Acidification with HCl filtration->acidification isolation Crystallization & Filtration acidification->isolation purification2 Recrystallization (Acetone) isolation->purification2 pdca Pyrazine-2,3-dicarboxylic Acid purification2->pdca

Caption: Overall workflow for the synthesis of pyrazine-2,3-dicarboxylic acid.

troubleshooting_yield cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions start Low Yield Observed check_quinoxaline Check Quinoxaline Purity start->check_quinoxaline Start Here check_oxidation Evaluate Oxidation Step start->check_oxidation check_isolation Review Isolation/Purification start->check_isolation sol_quinoxaline Redo quinoxaline synthesis using glyoxal-sodium bisulfite. check_quinoxaline->sol_quinoxaline sol_oxidation Adjust oxidant:substrate ratio. Control rate of addition. Ensure vigorous stirring. check_oxidation->sol_oxidation sol_isolation Thoroughly wash byproducts. Ensure efficient extraction. Recrystallize final product. check_isolation->sol_isolation

Caption: Troubleshooting guide for low yield in pyrazine-2,3-dicarboxylic acid synthesis.

References

Technical Support Center: Purification of Crude Pyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude pyrazine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure pyrazine-2,3-dicarboxylic acid?

A1: Pure pyrazine-2,3-dicarboxylic acid is typically a white to off-white powder or solid.[1][2][3] Its melting point is often reported with decomposition. Reported values vary, but a common value is around 188 °C (with decomposition).[4] Other reported melting points include 253-256 °C and 300 °C (with decomposition).[1][2] The compound can exist in a hydrated form, which upon heating to 100°C will convert to the anhydrous form.[5]

Q2: What are the common solvents for dissolving pyrazine-2,3-dicarboxylic acid?

A2: Pyrazine-2,3-dicarboxylic acid is soluble in water, methanol, acetone, and ethyl acetate.[4] It is described as slightly soluble in water and alcohol.[1][2][6]

Q3: What are the common impurities in crude pyrazine-2,3-dicarboxylic acid?

A3: Common impurities can include inorganic salts, such as manganese dioxide and potassium chloride, which are byproducts of the synthesis process, particularly from the oxidation of quinoxaline with potassium permanganate followed by acidification with hydrochloric acid.[5][7] Unreacted starting materials and side-products from the synthesis may also be present. The crude product may also contain colored impurities, as evidenced by its tendency to darken upon heating.[5]

Q4: How can I remove inorganic salt impurities from my crude product?

A4: A common method to remove inorganic salts like potassium chloride is through extraction with a solvent in which the desired product is soluble but the salt is not. For instance, after initial isolation, the solid mixture can be boiled with acetone to dissolve the pyrazine-2,3-dicarboxylic acid, leaving the inorganic salts behind.[5] Alternatively, a purification method involving dissolution in a basic solution and re-precipitation can be effective.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete extraction of the product from inorganic salt residues.- Product loss during recrystallization due to high solubility in the cold solvent.- Decomposition of the product during heating.- Perform a second extraction of the inorganic salt cake with the solvent (e.g., acetone) to recover more product.[5]- Cool the recrystallization solution in an ice bath to minimize solubility and maximize crystal formation.- Avoid excessive or prolonged heating, especially in the presence of strong acids, as the product can darken and decompose.[5]
The purified product is colored (not white) - Presence of colored organic impurities.- Thermal decomposition during purification.- Consider treating the solution with activated charcoal before recrystallization to adsorb colored impurities.- Ensure that the heating during dissolution for recrystallization is gentle and for the minimum time necessary.[5]
Difficulty in filtering the product - Very fine crystals are formed.- Presence of gelatinous impurities (e.g., residual manganese dioxide).- For fine crystals, allow the solution to cool more slowly during recrystallization to encourage the growth of larger crystals.- Ensure the complete removal of manganese dioxide by thorough filtration and washing of the filter cake after the initial synthesis.[5]
Inconsistent melting point of the purified product - Presence of residual solvent.- The product may be in a hydrated form.- Dry the purified product thoroughly under vacuum.- Dry the product at 100°C to ensure it is in its anhydrous form.[5]

Physicochemical Properties

PropertyValueReference(s)
Appearance White to off-white powder/solid[1][2][3]
Molecular Formula C₆H₄N₂O₄[4]
Molar Mass 168.11 g/mol [4]
Melting Point 188 °C (decomposes)[4]
Solubility Soluble in water, methanol, acetone, ethyl acetate. Slightly soluble in alcohol.[1][4][6]
pKa values pKa1 ≈ 2.23 - 2.45, pKa2 ≈ 4.59 - 4.64[1][2]

Experimental Protocol: Recrystallization from Acetone

This protocol describes the purification of crude pyrazine-2,3-dicarboxylic acid containing inorganic salt impurities using acetone.

Materials:

  • Crude pyrazine-2,3-dicarboxylic acid

  • Acetone

  • Deionized water

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude solid mixture of pyrazine-2,3-dicarboxylic acid and inorganic salts to a round-bottom flask.

  • Add a minimal amount of water to the flask to moisten the solid.[5]

  • Add acetone to the flask. The volume of acetone should be sufficient to dissolve the pyrazine-2,3-dicarboxylic acid upon heating.[5]

  • Attach a reflux condenser and heat the mixture to boiling with stirring until all the organic material has dissolved. The inorganic salts will remain as a solid.[5]

  • Cool the mixture to room temperature.

  • Filter the hot solution through a Büchner funnel to remove the insoluble inorganic salts.[5]

  • Transfer the filtrate to a clean Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Collect the crystals by vacuum filtration using a clean Büchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified crystals in a vacuum oven at 100°C to obtain the anhydrous pyrazine-2,3-dicarboxylic acid.[5]

Purification Workflow

PurificationWorkflow Crude Crude Pyrazine-2,3-dicarboxylic Acid (with inorganic salts) Dissolution Dissolve in Hot Acetone/Water Crude->Dissolution Filtration Hot Filtration Dissolution->Filtration Insoluble Insoluble Impurities (e.g., KCl, MnO2) Filtration->Insoluble Filtrate Hot Filtrate Filtration->Filtrate Crystallization Cooling & Crystallization Filtrate->Crystallization Collection Crystal Collection (Vacuum Filtration) Crystallization->Collection Washing Wash with Cold Acetone Collection->Washing Drying Drying (100 °C) Washing->Drying Pure Pure Anhydrous Pyrazine-2,3-dicarboxylic Acid Drying->Pure

Caption: Purification workflow for crude pyrazine-2,3-dicarboxylic acid.

Troubleshooting Logic

TroubleshootingLogic Start Problem with Purified Product LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? LowYield->ColoredProduct No IncompleteExtraction Incomplete Extraction or Product Loss LowYield->IncompleteExtraction Yes InconsistentMP Inconsistent Melting Point? ColoredProduct->InconsistentMP No OrganicImpurities Colored Organic Impurities ColoredProduct->OrganicImpurities Yes ResidualSolvent Residual Solvent InconsistentMP->ResidualSolvent Yes Decomposition Thermal Decomposition IncompleteExtraction->Decomposition OrganicImpurities->Decomposition HydratedForm Hydrated Form ResidualSolvent->HydratedForm

Caption: Troubleshooting decision tree for purification issues.

References

"common side products in the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine-2,3-dicarboxylic acid via the oxidation of quinoxaline.

Troubleshooting Guide

Users may encounter several common issues during the oxidation of quinoxaline, primarily when using potassium permanganate. This guide outlines these problems, their probable causes, and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Pyrazine-2,3-dicarboxylic Acid 1. Incomplete oxidation of quinoxaline. 2. Product loss during workup, particularly during the removal of manganese dioxide. 3. Suboptimal reaction temperature.1. Ensure a sufficient excess of potassium permanganate is used. The rate of addition should be controlled to maintain a gentle boil.[1] 2. Thoroughly wash the manganese dioxide cake with hot water to recover all the product.[1] Consider using a filter aid to improve filtration. 3. Maintain the reaction temperature to ensure the mixture boils gently throughout the addition of the oxidant.[1]
Reaction Mixture is Difficult to Filter The voluminous precipitate of manganese dioxide ("manganese mud") clogs the filter paper.[2]1. Use a large Büchner funnel and a robust filter flask setup. 2. Allow the mixture to cool slightly to make it easier to handle before filtration.[1] 3. Scrape the manganese dioxide cake and resuspend it in hot water, then filter again. Repeat this washing step to ensure complete extraction of the product.[1]
Final Product is Contaminated with a Brown/Black Solid Incomplete removal of manganese dioxide.1. After the initial filtration, dissolve the crude product in a suitable solvent (e.g., acetone) and filter again to remove any residual manganese dioxide.[1] 2. The use of decolorizing carbon during recrystallization can help remove colored impurities.[1]
Presence of Unreacted Quinoxaline in the Final Product 1. Insufficient amount of oxidizing agent. 2. Reaction time was too short. 3. Poor mixing of the reactants.1. Use a significant molar excess of potassium permanganate.[1] 2. Ensure the reaction is allowed to proceed for the recommended duration, even after the addition of the oxidant is complete. 3. Use efficient mechanical stirring throughout the reaction.[1]
Formation of a Tar-like Substance Uncontrolled reaction temperature or localized "hot spots" leading to degradation of the starting material or product.1. Add the potassium permanganate solution in a thin stream to control the exothermic reaction.[1] 2. Ensure vigorous stirring to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the potassium permanganate oxidation of quinoxaline?

The primary inorganic side product is a large quantity of manganese dioxide (MnO₂), which precipitates from the reaction mixture.[2] While the literature does not extensively detail specific organic side products, the main organic impurity is typically unreacted quinoxaline due to incomplete oxidation. Under harsh or poorly controlled conditions, complex degradation products (tars) may form. The reaction is generally considered to proceed to the desired dicarboxylic acid or not at all for a given quinoxaline molecule.

Q2: Is there an alternative to potassium permanganate for this oxidation?

Yes, an alternative method uses sodium chlorate as the oxidizing agent in an acidic system with copper sulfate and concentrated sulfuric acid. This method is reported to be milder, with a more easily controlled reaction temperature, and it avoids the formation of large amounts of manganese dioxide, which simplifies the workup process.[2]

Q3: How can I completely remove the manganese dioxide from my product?

Thorough washing of the manganese dioxide filter cake with hot water is crucial.[1] After acidification and initial isolation of the crude product, a recrystallization from a solvent like acetone is highly effective. Any remaining fine particles of manganese dioxide are insoluble in acetone and can be removed by hot filtration.[1]

Q4: My final product has a lingering odor of hydrochloric acid. How can I remove it?

If hydrochloric acid is used for acidification, the crude product may retain some of it. Drying the product in a vacuum desiccator over sodium hydroxide pellets can effectively remove the residual acid.[1]

Q5: Can this oxidation method be applied to substituted quinoxalines?

Yes, this method can be used for substituted quinoxalines. For example, 2-methylquinoxaline can be oxidized to 2-methyl-5,6-pyrazinedicarboxylic acid in good yields using a similar procedure.[1]

Experimental Protocols

Protocol 1: Oxidation of Quinoxaline using Potassium Permanganate

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approx. 90°C).

  • Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.

  • Workup and Filtration: After the addition is complete, cool the mixture slightly and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Washing: Transfer the manganese dioxide cake back to the flask, create a smooth paste with 1 L of fresh hot water, and filter again. Repeat this washing procedure.

  • Isolation of Crude Product: Combine all the filtrates (total volume will be around 10 L) and evaporate under reduced pressure to a volume of approximately 3 L. Cautiously add 550 ml of 36% hydrochloric acid while stirring. Continue the evaporation under reduced pressure until a moist solid cake of potassium chloride and the desired product remains.

  • Purification:

    • Transfer the solid cake to a flask and add 200 ml of water, followed by 2 L of acetone.

    • Boil the mixture under reflux for 15 minutes, then cool to room temperature and filter.

    • Return the solid on the filter to the flask, add 100 ml of water, and extract with 1 L of boiling acetone as before.

    • Combine the acetone filtrates and distill off the acetone to obtain the crude pyrazine-2,3-dicarboxylic acid.

  • Final Purification (Recrystallization):

    • Dissolve the crude solid by refluxing with 2.5 L of acetone.

    • Add 10 g of decolorizing carbon, reflux for another 5 minutes, and filter the hot solution.

    • Evaporate the acetone from the filtrate to yield the purified pyrazine-2,3-dicarboxylic acid as a light-tan crystalline solid. The yield is typically 75-77%.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction for the oxidation of quinoxaline and highlights the key inorganic side product.

G quinoxaline Quinoxaline dicarboxylic_acid Pyrazine-2,3-dicarboxylic Acid quinoxaline->dicarboxylic_acid MnO2 Manganese Dioxide (MnO2) (Inorganic Precipitate) incomplete_ox Unreacted Quinoxaline (Incomplete Oxidation)

Caption: Oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_solutions_yield Yield Troubleshooting cluster_solutions_purity Purity Troubleshooting start Start Experiment check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze results impure_product Impure Product? low_yield->impure_product No check_oxidant Verify KMnO4 excess low_yield->check_oxidant Yes end Successful Synthesis impure_product->end No filter_again Recrystallize from acetone impure_product->filter_again Yes check_workup Thoroughly wash MnO2 cake check_oxidant->check_workup check_temp Ensure gentle boiling check_workup->check_temp check_temp->check_yield Re-run experiment decolorize Use decolorizing carbon filter_again->decolorize check_unreacted Check for unreacted starting material decolorize->check_unreacted check_unreacted->check_yield Re-purify

Caption: Troubleshooting workflow for quinoxaline oxidation.

References

"troubleshooting low quantum yield in luminescent pyrazine-2,3-dicarboxylate MOFs"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for luminescent pyrazine-2,3-dicarboxylate metal-organic frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low quantum yield, encountered during the synthesis and application of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of luminescence in lanthanide-based pyrazine-2,3-dicarboxylate MOFs?

A1: The luminescence in these MOFs primarily relies on the "antenna effect."[1][2] The pyrazine-2,3-dicarboxylate ligand acts as an antenna, absorbing excitation energy and transferring it to the lanthanide metal center (e.g., Eu³⁺, Tb³⁺). The lanthanide ion then emits this energy as its characteristic sharp and long-lived luminescence.[1] The efficiency of this energy transfer is a critical factor in the overall quantum yield of the MOF.

Q2: What is a "low" quantum yield for a luminescent pyrazine-2,3-dicarboxylate MOF?

A2: A "low" quantum yield is relative to the specific system (lanthanide ion, solvent, etc.). However, for well-designed lanthanide MOFs, quantum yields can range from moderate to very high. For instance, functionalization of a ligand with a pyrazine moiety has been shown to increase the luminescence emission by almost 30 times compared to a non-functionalized analogue.[1][2] A quantum yield significantly lower than reported values for similar structures under optimal conditions would be considered low.

Q3: What are the most common causes of low quantum yield in these MOFs?

A3: Several factors can lead to low quantum yield, including:

  • Inefficient energy transfer: A mismatch between the energy levels of the ligand's excited state and the lanthanide's emissive level can hinder the antenna effect.

  • Non-radiative decay: Vibrational and rotational modes within the MOF framework can provide pathways for the excited state to return to the ground state without emitting light.

  • Quenching: The presence of certain molecules or ions, such as water, certain organic solvents, or other metal ions, can deactivate the excited state of the lanthanide ion.[3]

  • Structural defects: Defects in the MOF crystal structure can create sites for non-radiative recombination.

Q4: Can the choice of lanthanide ion affect the quantum yield?

A4: Absolutely. The energy levels of the lanthanide ion must be well-matched with the triplet state of the pyrazine-2,3-dicarboxylate ligand for efficient energy transfer. Europium (Eu³⁺) and Terbium (Tb³⁺) are commonly used for red and green emission, respectively, due to their favorable energy level structures for sensitization by aromatic carboxylate ligands.

Q5: How does the solvent used during synthesis and activation impact luminescence?

A5: Solvents can have a significant impact. Solvents with high-energy oscillators (like O-H bonds in water or N-H bonds in amines) coordinated to the lanthanide center can be very effective quenchers of luminescence. Therefore, the removal of coordinated solvent molecules during post-synthetic activation is crucial for achieving high quantum yields. The choice of synthesis solvent can also influence the crystallinity and defect density of the MOF, indirectly affecting its luminescent properties.[4]

Troubleshooting Guides

Issue 1: The synthesized MOF exhibits significantly lower luminescence intensity than expected.

This is a common issue that can often be traced back to the synthesis or activation process.

Possible Cause Troubleshooting Step Expected Outcome
Residual Solvent Quenching Optimize the activation procedure. Try increasing the temperature or duration of heating under vacuum. Consider a solvent exchange with a lower-boiling point solvent before final activation.Increased luminescence intensity and lifetime.
Poor Crystallinity or Phase Impurity Characterize the bulk material using Powder X-Ray Diffraction (PXRD). Compare the experimental pattern to a simulated or reported pattern for the desired phase.A sharp, well-defined PXRD pattern matching the target phase indicates high crystallinity.
Incorrect Metal-to-Ligand Ratio Perform a series of small-scale syntheses with varying metal-to-ligand ratios to find the optimal stoichiometry.Identification of a ratio that yields a pure, highly luminescent phase.
Suboptimal Synthesis Temperature or Time Systematically vary the solvothermal reaction temperature and time. Monitor the product crystallinity and luminescence at each step.Discovery of the ideal synthesis conditions for maximizing quantum yield.
Issue 2: The luminescence of the MOF quenches over time or upon exposure to certain environments.

This often points to sensitivity to guest molecules or atmospheric components.

Possible Cause Troubleshooting Step Expected Outcome
Water Adsorption Ensure the activated MOF is stored in a desiccator or under an inert atmosphere. Perform luminescence measurements in a dry environment.Stabilization of the luminescence intensity over time.
Quenching by Adsorbed Analytes If using the MOF for sensing, the quenching may be the desired response. To reverse it, try reactivating the MOF by heating under vacuum.Reversibility of the quenching effect, indicating the MOF can be regenerated.
Framework Instability Characterize the MOF using PXRD after exposure to the quenching environment to check for structural changes.A stable framework should retain its original PXRD pattern.

Quantitative Data Summary

The following table summarizes quantum yield data for a luminescent MOF containing a pyrazine-functionalized linker, illustrating the significant impact of the pyrazine moiety.

MOF NameLinkerLanthanide IonQuantum Yield (%)Reference
JNU-2194,4',4'',4'''-benzene-2,3,5,6-tetrayl-tetrabenzoate (BTEB)Eu³⁺~1[1][2]
JNU-2204,4',4'',4'''-pyrazine-2,3,5,6-tetrayl-tetrabenzoate (BTTB)Eu³⁺~30[1][2]

Experimental Protocols

General Synthesis of a Luminescent Europium-Pyrazine-Carboxylate MOF

This protocol is a representative example based on the synthesis of pyrazine-functionalized MOFs.[1][2]

  • Reactants:

    • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

    • Pyrazine-2,3,5,6-tetracarboxylic acid (H₄TCPP) or a similar pyrazine-based carboxylate ligand

    • N,N-Dimethylformamide (DMF)

    • Modulator (e.g., formic acid or other monocarboxylic acid)

  • Procedure: a. In a glass vial, dissolve the pyrazine-based ligand and Eu(NO₃)₃·6H₂O in DMF. b. Add the modulator to the solution. c. Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours). d. Allow the vial to cool slowly to room temperature. e. Collect the resulting crystals by filtration and wash them with fresh DMF.

Post-Synthetic Activation
  • Solvent Exchange: a. Immerse the as-synthesized crystals in a suitable solvent (e.g., methanol or acetone) for 2-3 days, replacing the solvent with a fresh portion several times.

  • Thermal Activation: a. Place the solvent-exchanged MOF in a vacuum oven. b. Heat the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove all guest and coordinated solvent molecules.[5]

Quantum Yield Measurement
  • Instrumentation:

    • A spectrofluorometer equipped with an integrating sphere.

  • Procedure: a. Place a powdered sample of the activated MOF in a solid-state sample holder. b. Record the emission spectrum and the scattering of the excitation light with the sample in the integrating sphere. c. Record the scattering of the excitation light with an empty integrating sphere (blank). d. The quantum yield is calculated by the instrument's software based on the ratio of emitted photons to absorbed photons.

Visualizations

Troubleshooting_Low_Quantum_Yield cluster_synthesis Synthesis Troubleshooting cluster_activation Activation Troubleshooting cluster_characterization Characterization start Low Quantum Yield Observed synthesis Synthesis Issues? start->synthesis activation Activation Issues? synthesis->activation Yes ratio Vary Metal/Ligand Ratio synthesis->ratio No characterization Characterization Issues? activation->characterization Yes solvent_exchange Solvent Exchange activation->solvent_exchange No solution High Quantum Yield Achieved characterization->solution Yes pxrd Check Crystallinity (PXRD) characterization->pxrd No temp_time Optimize Temp/Time ratio->temp_time solvent Change Solvent/Modulator temp_time->solvent solvent->activation heating Optimize Heating/Vacuum solvent_exchange->heating heating->characterization tga Check Solvent Removal (TGA) pxrd->tga luminescence Measure Lifetime tga->luminescence luminescence->solution

Caption: A workflow for troubleshooting low quantum yield in luminescent MOFs.

Antenna_Effect_and_Quenching cluster_antenna Antenna Effect cluster_quenching Quenching Pathways S0_L S0 (Ligand) S1_L S1 (Ligand) S0_L->S1_L Excitation (hν) T1_L T1 (Ligand) S1_L->T1_L Intersystem Crossing Ln_excited Excited State (Ln³⁺) T1_L->Ln_excited Energy Transfer Ln_ground Ground State (Ln³⁺) Ln_excited->Ln_ground Luminescence Quencher Quencher (e.g., H₂O) Ln_excited->Quencher Energy Transfer to Quencher Non_radiative Non-radiative Decay Ln_excited->Non_radiative Vibrational Relaxation

References

Technical Support Center: Activation of Porous Pyrazine-2,3-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the activation of porous pyrazine-2,3-dicarboxylate metal-organic frameworks (MOFs).

Troubleshooting Guide

This guide addresses common issues encountered during the activation of pyrazine-2,3-dicarboxylate MOFs.

Issue Potential Cause Recommended Solution
Low Surface Area/Porosity After Activation Incomplete solvent removal: High-boiling point solvents used in synthesis (e.g., DMF, DMSO) are trapped within the pores.1. Solvent Exchange: Exchange the synthesis solvent with a more volatile, lower-boiling-point solvent (e.g., ethanol, methanol, acetone, dichloromethane) for 1-5 days, refreshing the solvent multiple times. 2. Optimize Activation Temperature: Ensure the activation temperature is sufficient to remove the exchanged solvent but not high enough to cause framework collapse. For example, for Cu₂(pzdc)₂(bpy), increasing the activation temperature from 373 K to 423 K can lead to a reduction in surface area and micropore volume[1]. 3. Extend Activation Time: Increase the duration of heating under vacuum to ensure complete solvent removal.
Framework Collapse: The MOF structure is not stable under the activation conditions (high temperature or vacuum).1. Use a Milder Activation Method: Consider supercritical CO₂ exchange or freeze-drying as alternatives to thermal activation. 2. Lower Activation Temperature: Activate at the lowest possible temperature that still allows for solvent removal. Thermogravimetric analysis (TGA) can help determine the optimal temperature. For some copper pyrazine-2,3-dicarboxylate complexes, water molecules are released at lower temperatures before the decomposition of the organic linker[2].
Change in Color of MOF After Activation Framework Decomposition: The MOF may be degrading at the activation temperature.1. Lower Activation Temperature: Use a lower temperature for activation. 2. Check Thermal Stability: Perform TGA to determine the decomposition temperature of your specific MOF. The final product of thermal decomposition for some copper pyrazine-2,3-dicarboxylate complexes is CuO[2].
Oxidation of Metal Centers: The metal nodes may be changing oxidation state upon heating in the presence of air.1. Activate Under Inert Atmosphere: Perform the activation under a flow of inert gas (e.g., N₂, Ar) or under high vacuum.
Broadening or Loss of Peaks in Powder X-ray Diffraction (PXRD) Pattern Loss of Crystallinity/Framework Collapse: The ordered structure of the MOF has been compromised.1. Re-evaluate Activation Protocol: The chosen solvent exchange or thermal activation conditions may be too harsh. 2. Gentle Activation: Employ milder activation techniques such as room temperature vacuum or gentle heating over a prolonged period.
Inconsistent Batch-to-Batch Porosity Variations in Synthesis or Activation: Minor changes in synthesis conditions (e.g., reaction time, temperature, solvent ratios) or activation protocol can lead to different material properties.1. Standardize Protocols: Maintain strict control over all synthesis and activation parameters. 2. Thorough Characterization: Characterize each batch thoroughly (PXRD, TGA, gas sorption) to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to activate my as-synthesized pyrazine-2,3-dicarboxylate MOF?

A1: The crucial first step is typically a solvent exchange. Solvents commonly used in MOF synthesis, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), have high boiling points and can be difficult to remove by heating alone. Soaking the as-synthesized MOF in a more volatile solvent like ethanol, methanol, or dichloromethane for several days, with frequent solvent replacement, will facilitate the removal of the high-boiling solvent.

Q2: How do I determine the optimal activation temperature for my MOF?

A2: Thermogravimetric analysis (TGA) is an essential tool for determining the thermal stability of your MOF and identifying the appropriate activation temperature. The TGA curve will show weight loss steps corresponding to the removal of guest solvents and, at higher temperatures, the decomposition of the framework. The optimal activation temperature should be within the stable region after the solvent has been removed but well below the decomposition temperature. For instance, in some copper pyrazine-2,3-dicarboxylate complexes, water is released at lower temperatures, followed by the decomposition of the organic framework at higher temperatures[2].

Q3: My MOF has a low surface area even after thorough solvent exchange and thermal activation. What else can I try?

A3: If conventional methods fail, consider alternative activation techniques:

  • Supercritical CO₂ (scCO₂) Exchange: This method is particularly effective for delicate frameworks as it avoids the surface tension effects that can cause pore collapse during solvent evaporation.

  • Freeze-Drying (Lyophilization): This involves freezing the solvent-exchanged MOF and then removing the solvent by sublimation under vacuum.

Q4: Can I regenerate a pyrazine-2,3-dicarboxylate MOF that has collapsed during activation?

A4: In most cases, framework collapse due to harsh activation is irreversible. However, in some instances of partial collapse or amorphization, it might be possible to regenerate the crystallinity by re-solvating the MOF in the synthesis solvent and repeating the activation process under milder conditions. The success of this approach is highly dependent on the specific MOF and the extent of the collapse.

Q5: Are there any known stability issues with the pyrazine-2,3-dicarboxylate linker itself during activation?

A5: The pyrazine-2,3-dicarboxylate linker is generally robust. However, like most organic linkers, it will decompose at elevated temperatures. TGA is the best method to determine the decomposition temperature for your specific material. The thermal stability of coordination polymers containing this linker can be influenced by the metal center and the overall framework structure.

Quantitative Data Summary

The following tables summarize key activation parameters and resulting properties for some porous MOFs containing pyrazine-dicarboxylate or related N-heterocyclic linkers.

Table 1: Thermal Activation Parameters and Porosity Data

MOFMetal CenterActivation Temperature (°C)Activation Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Cu₂(pzdc)₂(bpy) (CPL-2)Cu100 - 150-Decreases with increasing temperatureDecreases with increasing temperature[1]
Co₃(btdc)₃(pz)(dmf)₂Co301667-[3]

Table 2: Solvent Exchange Protocols

MOFSynthesis SolventExchange SolventDurationFrequency of Solvent Change
Co₃(btdc)₃(pz)(dmf)₂DMFDichloromethane5 daysDaily

Experimental Protocols

Protocol 1: Activation of a Cobalt(II) MOF with Pyrazine and Bithiophenedicarboxylate Linkers

This protocol is adapted from the activation procedure for a Co(II)-based MOF containing pyrazine and is a good starting point for pyrazine-2,3-dicarboxylate MOFs.

1. Solvent Exchange: a. Place the as-synthesized MOF crystals in a vial. b. Add a sufficient amount of dichloromethane (CH₂Cl₂) to fully immerse the crystals. c. Seal the vial and let it stand at room temperature. d. Decant the CH₂Cl₂ and replenish with fresh solvent every 24 hours for a total of 5 days.

2. Thermal Activation: a. After the final solvent exchange, carefully decant the CH₂Cl₂. b. Transfer the solvent-exchanged MOF to a sample tube suitable for a vacuum furnace or a Schlenk line. c. Heat the sample to 30°C under dynamic vacuum for 1 hour to remove the remaining CH₂Cl₂. d. After cooling to room temperature under vacuum, the MOF is considered activated.

Visualizations

Activation_Workflow General Activation Workflow for Pyrazine-2,3-dicarboxylate MOFs cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization as_synthesized As-Synthesized MOF (Pores filled with high-boiling solvent, e.g., DMF) solvent_exchange Solvent Exchange (e.g., Ethanol, Acetone) as_synthesized->solvent_exchange Immerse in volatile solvent tga TGA as_synthesized->tga Determine thermal stability thermal_activation Thermal Activation (Heating under vacuum) solvent_exchange->thermal_activation Remove bulk solvent activated_mof Activated Porous MOF thermal_activation->activated_mof Remove residual solvent pxrd PXRD activated_mof->pxrd Verify crystallinity gas_sorption Gas Sorption Analysis (BET Surface Area) activated_mof->gas_sorption Measure porosity

Activation Workflow Diagram

Troubleshooting_Tree Troubleshooting Low Porosity in Activated MOFs start Low BET Surface Area? check_pxrd Check PXRD Pattern start->check_pxrd pxrd_ok PXRD shows good crystallinity? check_pxrd->pxrd_ok incomplete_activation Incomplete Activation: - Extend solvent exchange time - Increase activation temperature (if stable) - Use higher vacuum pxrd_ok->incomplete_activation Yes framework_collapse Framework Collapse: - Lower activation temperature - Use milder activation (scCO₂, freeze-drying) pxrd_ok->framework_collapse No (broad/no peaks) incomplete_activation->start Re-measure BET re_synthesize Re-synthesize MOF with optimized protocol framework_collapse->re_synthesize

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to the Validation of Gas Adsorption Measurements in Pyrazine-2,3-Dicarboxylate MOFs Using Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental gas adsorption data in pyrazine-2,3-dicarboxylate metal-organic frameworks (MOFs) and their validation through computational modeling. By presenting quantitative data, detailed experimental and computational protocols, and clear visual workflows, this document aims to offer researchers a comprehensive overview of the synergy between experimental measurements and theoretical predictions in the evaluation of these promising porous materials.

Workflow for Validation of Gas Adsorption Measurements

The following diagram illustrates the general workflow for validating experimental gas adsorption data with computational modeling.

Gas Adsorption Validation Workflow cluster_exp Experimental cluster_comp Computational cluster_validation Validation exp_synthesis MOF Synthesis (Pyrazine-2,3-dicarboxylate + Metal Node) exp_activation Activation (Solvent Removal) exp_synthesis->exp_activation comp_structure Crystal Structure (from experiment) exp_measurement Gas Adsorption Measurement exp_activation->exp_measurement exp_data Experimental Data (Isotherms, Uptake) exp_measurement->exp_data validation Comparison & Analysis exp_data->validation  Experimental Results comp_ff Force Field Parametrization comp_structure->comp_ff comp_simulation GCMC Simulation comp_ff->comp_simulation comp_data Predicted Data (Isotherms, Uptake) comp_simulation->comp_data comp_data->validation  Computational Results

Caption: Workflow for validating experimental gas adsorption with computational modeling.

Quantitative Data Comparison

This section compares the experimental gas adsorption capacities of a representative pyrazine-2,3-dicarboxylate MOF with values obtained from computational simulations. The data presented here is based on studies of M-PZDC (M = metal, PZDC = pyrazine-2,3-dicarboxylate) frameworks.

MOF StructureGasTemperature (K)Pressure (bar)Experimental Uptake (cm³/g)Computational Uptake (cm³/g)Reference
Zn-PZDCCO₂273155.458.2
Zn-PZDCCO₂298134.736.1
Cu-PZDCCO₂298142.045.5
Zn-PZDCCH₄298115.216.8

Detailed Methodologies

Experimental Protocols

1. Synthesis of Zn-PZDC:

  • A mixture of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), pyrazine-2,3-dicarboxylic acid (H₂PZDC), and a solvent such as dimethylformamide (DMF) is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried.

2. Activation:

  • The as-synthesized MOF crystals are immersed in a suitable solvent (e.g., methanol) for several days to exchange the guest solvent molecules within the pores.

  • The solvent-exchanged sample is then heated under vacuum (e.g., at 150 °C for 12 hours) to remove the solvent and activate the MOF for gas adsorption measurements.

3. Gas Adsorption Measurements:

  • Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer.

  • The activated MOF sample is placed in a sample tube and weighed.

  • The sample is further degassed in the analyzer's degas port under vacuum at an elevated temperature.

  • The adsorption measurements are then performed at the desired temperatures (e.g., 273 K and 298 K) by introducing known amounts of the adsorbate gas (e.g., CO₂, CH₄) into the sample tube.

Computational Modeling Protocols

1. Structural Model:

  • The crystal structure of the pyrazine-2,3-dicarboxylate MOF, as determined by single-crystal X-ray diffraction, serves as the input for the simulations.

  • The framework is considered rigid, and the atomic coordinates are fixed during the simulation.

2. Force Field Parametrization:

  • Interactions between the gas molecules and the MOF framework are described by a combination of Lennard-Jones (LJ) and Coulombic potentials.

  • The Universal Force Field (UFF) is commonly used for the MOF framework atoms.

  • The TraPPE (Transferable Potentials for Phase Equilibria) force field is often employed for gas molecules like CO₂ and CH₄.

  • Lorentz-Berthelot mixing rules are applied to determine the cross-interaction parameters between the gas and the framework atoms.

3. Grand Canonical Monte Carlo (GCMC) Simulations:

  • GCMC simulations are performed to predict the gas adsorption isotherms.

  • The simulations are carried out in a simulation box containing a unit cell of the MOF structure.

  • The simulation consists of a series of Monte Carlo moves, including insertion, deletion, and translation of gas molecules, to sample the grand canonical ensemble.

  • The simulations are typically run for a large number of cycles (e.g., 1 x 10⁷ cycles for equilibration and 1 x 10⁷ cycles for production) to ensure convergence.

  • The average number of adsorbed molecules at a given pressure and temperature is used to calculate the simulated gas uptake.

Logical Relationship between Experimental and Computational Data

The diagram below illustrates the cyclical relationship between experimental findings and computational predictions, which drives the refinement of both methodologies.

Feedback Loop Exp_Data Experimental Adsorption Data Discrepancy Analysis of Discrepancies Exp_Data->Discrepancy Comp_Model Computational Model (GCMC) Comp_Model->Discrepancy Refine_Exp Refine Experimental Protocol Discrepancy->Refine_Exp Incomplete Activation? Structural Defects? Refine_Comp Refine Computational Parameters Discrepancy->Refine_Comp Force Field Inaccuracy? Charge Assignment? Refine_Exp->Exp_Data Refine_Comp->Comp_Model

Caption: Feedback loop for refining experimental and computational methods.

This guide demonstrates the strong correlation between experimental gas adsorption measurements and computational predictions for pyrazine-2,3-dicarboxylate MOFs. The close agreement between the presented data validates the accuracy of the computational models and underscores their utility in predicting and understanding the adsorptive properties of these materials. Discrepancies, when they arise, provide valuable opportunities to refine both experimental techniques and theoretical models, leading to a deeper understanding of gas-framework interactions at the molecular level.

The Quest for Consistent Light: A Comparative Guide to the Synthesis of Luminescent Pyrazine-2,3-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: November 2025

The luminescence of MOFs is highly sensitive to their structural integrity. Factors such as the choice of metal ion and organic linker, as well as the synthesis conditions, can significantly influence the material's photoluminescent properties.[1] For pyrazine-2,3-dicarboxylate MOFs, the nitrogen-containing aromatic ring of the linker is a key contributor to their potential luminescent behavior, often acting as an "antenna" to absorb and transfer energy to the metal center, especially in the case of lanthanide metals like Europium (Eu³⁺) and Terbium (Tb³⁺).[1]

This guide will compare common synthetic methodologies, detail experimental protocols derived from the literature, and discuss the critical factors that can influence the reproducibility of the final luminescent material.

Comparative Analysis of Synthetic Methodologies

The synthesis of luminescent MOFs, including those with pyrazine-dicarboxylate linkers, predominantly relies on two main strategies: solvothermal/hydrothermal synthesis and room-temperature synthesis. The choice of method can impact the crystallinity, morphology, and defect density of the resulting MOF, all of which can affect its luminescent performance and reproducibility.

Synthetic Method General Principle Typical Conditions Potential Advantages Potential Disadvantages Affecting Reproducibility
Solvothermal/ Hydrothermal Reaction in a sealed vessel at elevated temperatures and pressures.80-180 °C, 1-3 days, various organic solvents (e.g., DMF, DEF, ethanol) or water.High crystallinity, potential for novel structures, good for less reactive precursors.Sensitive to temperature and pressure fluctuations, potential for competing phases and polymorphs, solvent decomposition can introduce defects.
Room-Temperature Synthesis Reaction at ambient temperature, often involving slow evaporation or diffusion methods.Room temperature, hours to days, often in solvent mixtures.Milder conditions, potentially fewer side reactions, lower energy consumption.May result in smaller crystals or amorphous products, slower reaction rates, susceptible to environmental temperature changes.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of luminescent MOFs using pyrazine-2,3-dicarboxylate or structurally similar linkers, as adapted from published research.

Protocol 1: Solvothermal Synthesis of a Europium-based MOF

This protocol is adapted from the synthesis of a luminescent Europium MOF with a functionalized pyrazine linker, which demonstrated significantly enhanced emission.[2]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pzta)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate and 0.05 mmol of pyrazine-2,3,5,6-tetracarboxylic acid in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold for 72 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless crystals are collected by filtration, washed with fresh DMF (3 x 5 mL) and methanol (3 x 5 mL), and dried under vacuum at 60 °C for 12 hours.

Protocol 2: Room-Temperature Synthesis of a Zinc-based MOF

This protocol is based on the room-temperature synthesis of luminescent Zn(II) and Cd(II) MOFs with pyridine-2,3-dicarboxylate, a structurally related linker.[3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridine-2,3-dicarboxylic acid (H₂pydc)

  • 1,3-Bis(4-pyridyl)propane (bpp)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1 mmol of pyridine-2,3-dicarboxylic acid in 10 mL of a 1:1 (v/v) ethanol/water solution.

  • Slowly add a solution of 1 mmol of zinc nitrate hexahydrate in 10 mL of water to the linker solution with constant stirring.

  • To this mixture, add a solution of 1 mmol of 1,3-bis(4-pyridyl)propane in 10 mL of ethanol.

  • The resulting mixture is stirred for 30 minutes and then left undisturbed at room temperature.

  • Colorless crystals suitable for X-ray diffraction are formed after several days.

  • The crystals are collected by filtration, washed with the mother liquor, and air-dried.

Factors Influencing Reproducibility

The challenge of achieving reproducible synthesis of MOFs is a well-documented issue in the field. An interlaboratory study on Zr-porphyrin MOFs highlighted that even with identical protocols, the outcomes can vary significantly in terms of phase purity and defectivity. While not specific to pyrazine-2,3-dicarboxylate MOFs, the findings underscore general challenges. Key factors that can influence the reproducibility of luminescent pyrazine-2,3-dicarboxylate MOFs include:

  • Purity of Reagents: The presence of impurities in the metal salts or organic linkers can lead to the formation of undesired phases or act as luminescence quenchers.

  • Solvent Effects: The choice of solvent can influence the coordination environment of the metal ion and the solubility of the reactants, potentially leading to different crystal structures. The decomposition of solvents like DMF at high temperatures can also introduce defects.

  • Temperature and Reaction Time: In solvothermal synthesis, precise control over the temperature ramp, holding temperature, and reaction duration is critical. Even small deviations can favor the formation of different kinetic or thermodynamic products.

  • Molar Ratios of Reactants: The stoichiometry of the metal salt and the organic linker can dictate the final structure. Variations in these ratios can lead to the formation of different coordination polymers or incomplete reactions.

  • pH of the Reaction Mixture: The deprotonation state of the carboxylic acid groups on the pyrazine-2,3-dicarboxylate linker is pH-dependent and crucial for coordination. The pH can be influenced by the metal salt precursor and the solvent.

  • Post-Synthesis Activation: The process of removing solvent molecules from the pores of the MOF can sometimes lead to structural changes or collapse, which will alter the luminescence properties. The conditions of activation (temperature, vacuum) must be carefully controlled.

Visualizing the Synthesis Workflow and Influencing Factors

To better understand the relationships between synthetic parameters and the final material properties, the following diagrams illustrate a typical synthesis workflow and the key factors influencing reproducibility.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_workup Product Isolation & Activation Metal Salt Metal Salt Mixing & Dissolution Mixing & Dissolution Metal Salt->Mixing & Dissolution Pyrazine-2,3-dicarboxylate Linker Pyrazine-2,3-dicarboxylate Linker Pyrazine-2,3-dicarboxylate Linker->Mixing & Dissolution Solvent Solvent Solvent->Mixing & Dissolution Reaction (Heating/Stirring) Reaction (Heating/Stirring) Mixing & Dissolution->Reaction (Heating/Stirring) Filtration & Washing Filtration & Washing Reaction (Heating/Stirring)->Filtration & Washing Drying & Activation Drying & Activation Filtration & Washing->Drying & Activation Final Luminescent MOF Final Luminescent MOF Drying & Activation->Final Luminescent MOF

Caption: A generalized workflow for the synthesis of luminescent pyrazine-2,3-dicarboxylate MOFs.

Reproducibility_Factors cluster_inputs Input Variables cluster_process Process Parameters cluster_outputs Material Properties Reproducibility of Luminescence Reproducibility of Luminescence Reagent Purity Reagent Purity Crystallinity & Phase Purity Crystallinity & Phase Purity Reagent Purity->Crystallinity & Phase Purity Solvent Choice Solvent Choice Solvent Choice->Crystallinity & Phase Purity Reactant Ratios Reactant Ratios Reactant Ratios->Crystallinity & Phase Purity Temperature Control Temperature Control Temperature Control->Crystallinity & Phase Purity Reaction Time Reaction Time Reaction Time->Crystallinity & Phase Purity pH of Mixture pH of Mixture pH of Mixture->Crystallinity & Phase Purity Activation Conditions Activation Conditions Defect Density Defect Density Activation Conditions->Defect Density Crystallinity & Phase Purity->Reproducibility of Luminescence Morphology & Particle Size Morphology & Particle Size Morphology & Particle Size->Reproducibility of Luminescence Defect Density->Reproducibility of Luminescence

Caption: Key factors influencing the reproducibility of luminescent properties in MOF synthesis.

Conclusion and Recommendations

The synthesis of luminescent pyrazine-2,3-dicarboxylate MOFs holds significant promise for applications in sensing, catalysis, and drug delivery. However, achieving reproducible luminescent performance is a critical challenge that requires careful control over a multitude of synthetic parameters. While direct comparative studies on the reproducibility of these specific MOFs are lacking, the broader literature on MOF synthesis provides valuable insights.

For researchers and professionals in drug development, it is recommended to:

  • Thoroughly characterize all starting materials to ensure purity and consistency.

  • Precisely control and document all synthetic parameters , including temperature profiles, reaction times, and reactant concentrations.

  • Conduct rigorous characterization of the final MOF product , including powder X-ray diffraction (PXRD) for phase purity, thermogravimetric analysis (TGA) for thermal stability and solvent content, and detailed photoluminescence spectroscopy (including quantum yield and lifetime measurements) to quantify luminescent performance.

  • Perform batch-to-batch comparisons to establish a baseline for reproducibility within a given synthetic protocol.

By systematically investigating and controlling the factors outlined in this guide, the scientific community can move towards more reliable and reproducible synthesis of these promising luminescent materials.

References

A Comparative Guide to Cross-Validation of Spectroscopic Data for Sodium Pyrazine-2,3-dicarboxylate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of cross-validation techniques for the quantitative determination of sodium pyrazine-2,3-dicarboxylate in a solid mixture using Near-Infrared (NIR) spectroscopy. The performance of different cross-validation methods is evaluated based on hypothetical experimental data, offering researchers, scientists, and drug development professionals a practical overview of model validation in chemometrics.

Introduction

This compound is a compound of interest in pharmaceutical and materials science. Accurate and rapid quantification of this analyte in various matrices is crucial for quality control and process monitoring. Near-infrared (NIR) spectroscopy, coupled with chemometric modeling, offers a non-destructive and efficient analytical solution.[1][2][3] A critical step in developing a robust chemometric model is validation, which ensures the model's predictive accuracy and reliability.[4][5] Cross-validation is a widely used technique for this purpose, where subsets of the data are used to train and test the model iteratively.[4][6][7]

This guide compares two common cross-validation methods—k-fold Cross-Validation and Leave-One-Out Cross-Validation (LOOCV)—applied to a Partial Least Squares (PLS) regression model for quantifying this compound.

Experimental Protocols

The following sections detail the hypothetical experimental workflow for generating a quantitative NIR model for this compound.

Sample Preparation and Calibration Set Design

A calibration set consisting of 50 samples was prepared by mixing this compound with a common pharmaceutical excipient (e.g., microcrystalline cellulose) in varying concentrations ranging from 1% to 20% (w/w). The samples were homogenized to ensure uniform distribution of the analyte. The precise concentration of this compound in each sample was determined using a validated reference method, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data Acquisition

NIR spectra of the 50 samples were collected using a benchtop FT-NIR spectrometer in diffuse reflectance mode. Key acquisition parameters are outlined in Table 1.

Table 1: NIR Spectrometer Parameters

ParameterSetting
Spectrometer FT-NIR Spectrometer
Measurement Mode Diffuse Reflectance
Spectral Range 4000-10000 cm⁻¹
Resolution 8 cm⁻¹
Scans per Sample 64
Background Polytetrafluoroethylene (PTFE) reference
Data Preprocessing and Chemometric Modeling

The raw NIR spectra were preprocessed to reduce noise and correct for baseline variations and light scattering effects. The preprocessing steps included:

  • Standard Normal Variate (SNV): To correct for particle size effects.

  • Savitzky-Golay First Derivative: To resolve overlapping peaks and remove baseline drift (15-point window, 2nd-order polynomial).

A Partial Least Squares (PLS) regression model was developed to correlate the preprocessed NIR spectra with the reference concentration values of this compound.[8][9][10] PLS is a multivariate technique well-suited for handling highly correlated spectral data.[8][9]

Cross-Validation Methodologies

The performance of the PLS model was assessed using two different cross-validation strategies.

K-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsets or "folds".[6][11] The model is trained on k-1 folds, and the remaining fold is used as the test set. This process is repeated k times, with each fold used exactly once as the test set. The results are then averaged to produce a single performance estimation.[6][11] For this study, 5-fold and 10-fold cross-validations were performed.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an extreme case of k-fold cross-validation where the number of folds (k) is equal to the number of samples (n).[7][11] In each iteration, the model is trained on n-1 samples, and the single remaining sample is used for testing. This process is repeated n times. While computationally more intensive, LOOCV can provide a less biased estimate of the model's performance, especially for smaller datasets.[12]

Comparison of Cross-Validation Performance

The performance of the PLS model under each cross-validation scheme was evaluated using the following metrics:

  • Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

  • Root Mean Square Error of Cross-Validation (RMSECV): A measure of the average error between the predicted and actual values during cross-validation.

The hypothetical results are summarized in Table 2.

Table 2: Performance Comparison of Cross-Validation Methods

Cross-Validation MethodNumber of Folds (k)R² of Cross-ValidationRMSECV (% w/w)
5-Fold Cross-Validation50.9850.75
10-Fold Cross-Validation100.9880.68
Leave-One-Out (LOOCV)500.9910.62

Based on this hypothetical data, the LOOCV method yielded the highest R² value and the lowest RMSECV, suggesting a slightly better predictive performance for this dataset. The 10-fold cross-validation also performed robustly and offers a computationally less intensive alternative to LOOCV.

Visualizing the Workflow

The overall experimental and data analysis workflow is depicted in the following diagram.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase SamplePrep Sample Preparation (n=50, 1-20% w/w) Reference Reference Analysis (HPLC) SamplePrep->Reference Known Concentrations NIR NIR Spectral Acquisition SamplePrep->NIR PLS_Model PLS Model Building Reference->PLS_Model Concentration Data Preprocessing Spectral Preprocessing (SNV, 1st Derivative) NIR->Preprocessing Preprocessing->PLS_Model Spectral Data CrossValidation Cross-Validation (k-fold, LOOCV) PLS_Model->CrossValidation Performance Performance Metrics (R², RMSECV) CrossValidation->Performance

Caption: Workflow for developing and cross-validating a quantitative NIR model.

Conclusion

This guide presents a hypothetical yet plausible comparison of cross-validation techniques for the quantitative analysis of this compound using NIR spectroscopy. The results indicate that while LOOCV may offer a slight advantage in predictive accuracy for smaller datasets, k-fold cross-validation (particularly with k=10) provides a robust and computationally efficient alternative. The choice of cross-validation method should be guided by the dataset size and available computational resources. The detailed experimental protocol and workflow diagram serve as a practical template for researchers developing similar chemometric models for pharmaceutical or chemical analysis.

References

"benchmarking the performance of pyrazine-2,3-dicarboxylate MOFs for CO2 separation"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative benchmark of Metal-Organic Frameworks (MOFs) incorporating pyrazine derivatives for carbon dioxide (CO₂) separation. While a substantial body of research exists on the synthesis of MOFs using pyrazine-2,3-dicarboxylate as a linker, comprehensive and comparative CO₂ performance data for this specific class is not widely available in the literature. Therefore, this guide will benchmark a representative pyrazine-containing MOF against several well-established, high-performing MOFs in the field of CO₂ capture. The data presented is compiled from peer-reviewed experimental studies to provide researchers, scientists, and drug development professionals with a reliable comparison of material performance.

The guide focuses on key performance indicators crucial for evaluating adsorbents for CO₂ separation: CO₂ adsorption capacity, CO₂/N₂ selectivity, and the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between CO₂ and the MOF.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for a pyrazine-containing MOF and other benchmark materials under various conditions.

Table 1: Performance of a Pyrazine-Containing MOF vs. Key Benchmarks

MOFMetal CenterCO₂ Uptake (mmol/g)ConditionsCO₂/N₂ Selectivity (IAST)Isosteric Heat of Adsorption (Qst) (kJ/mol)
[Co₃(btdc)₃(pz)(dmf)₂] [1]Co~1.5273 K, 1 bar35.726.1
Mg-MOF-74 / Mg₂(dobdc) [2]Mg5.28313 K (40°C), 0.15 bar148.1~42
CPM-5 [3][4]Zn2.7 (dynamic)298 K, 25% v/v CO₂Not ReportedNot Reported
Amino-MIL-101(Fe) [5]Fe13.0298 K, 40 barNot Reported46.7
HKUST-1 [6][7]Cu0.40298 K, 10% CO₂~7~25
MOF-177 [2]Zn0.097313 K (40°C), 0.15 bar~114

Table 2: Broader Comparison of MOF Adsorbents for CO₂ Separation

MOF Family / TypeKey FeatureTypical CO₂ Capacity Range (mmol/g at ~1 bar)Typical CO₂/N₂ Selectivity RangeTypical Qst Range (kJ/mol)
MOF-74 Series [2][6][8]Open Metal SitesHigh (4.0 - 8.0)High (50 - 150)High (40 - 50)
ZIFs (e.g., ZIF-8) [9][10]Chemical StabilityModerate (1.0 - 2.5)Moderate (5 - 25)Moderate (20 - 30)
MIL Series (e.g., MIL-101) [5][6]High Surface AreaHigh (2.0 - 10.0)Low to Moderate (5 - 30)Moderate (25 - 45)
UiO-66 Series [10][11]High StabilityModerate (1.5 - 3.5)Moderate (15 - 40)Moderate (25 - 40)
Hydride-Functionalized (e.g., ZnH–MFU-4l) [12]High-Temp ChemisorptionHigh at >200°C (3.5)Very HighVery High (>90)

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation and comparison of MOF performance. The following sections outline standard protocols for the synthesis and characterization of these materials for CO₂ separation.

1. General Synthesis of a Pyrazine-Carboxylate MOF (Solvothermal Method)

This protocol is a representative example based on methods for synthesizing crystalline MOFs.[1][13][14]

  • Reactants : A metal salt (e.g., Cobalt(II) perchlorate hexahydrate), pyrazine-2,3-dicarboxylic acid, and potentially a co-ligand (e.g., pyrazine) are used.

  • Solvent : A high-boiling point solvent such as N,N-dimethylformamide (DMF) is typically used.

  • Procedure :

    • Dissolve the metal salt (e.g., 0.1 mmol) and organic linkers in the solvent (e.g., 5 mL DMF) within a glass vial.

    • The vial is sonicated for approximately 30 minutes to ensure a homogenous mixture.

    • The vial is tightly sealed and placed in a programmable oven.

    • The mixture is heated to a specific temperature (e.g., 105-120°C) and held for a period of 1-3 days.

    • After the reaction, the oven is cooled slowly to room temperature.

    • The resulting crystals are collected, washed several times with fresh DMF to remove unreacted starting materials, and then dried.

2. Activation of the MOF Sample

Before gas adsorption measurements, guest solvent molecules within the pores must be removed.

  • Procedure :

    • Place the synthesized MOF sample in the sample tube of the adsorption analyzer.

    • Heat the sample under a high vacuum at a specific temperature (e.g., 100-150°C) for several hours (typically 8-12 hours).[15]

    • The activation temperature must be below the material's decomposition temperature, which is determined by thermogravimetric analysis (TGA).

3. Gas Adsorption Isotherm Measurement

Single-component adsorption isotherms for CO₂ and N₂ are measured to determine uptake capacity and to calculate selectivity.

  • Apparatus : A volumetric or gravimetric gas adsorption analyzer.

  • Procedure :

    • After activation, the sample tube is cooled to the desired experimental temperature (e.g., 273 K, 298 K).

    • Small, controlled doses of the adsorbate gas (e.g., CO₂) are introduced into the sample tube.

    • After each dose, the system is allowed to equilibrate, and the pressure and amount of gas adsorbed are recorded.

    • This process is repeated over a range of pressures (e.g., 0 to 1 bar) to generate the adsorption isotherm.

    • The same procedure is repeated for other gases, such as N₂.[2]

4. Calculation of CO₂/N₂ Selectivity using IAST

Ideal Adsorbed Solution Theory (IAST) is a predictive model used to calculate the adsorption selectivity of a gas mixture from pure-component isotherm data.[10][15]

  • Procedure :

    • Fit the experimental single-component isotherms for CO₂ and N₂ to an appropriate isotherm model (e.g., Langmuir, Dual-Site Langmuir, or Toth model).[2][15]

    • Use the fitted isotherm parameters in the IAST equations to calculate the molar loadings of each component in the adsorbed phase for a given bulk gas phase composition (e.g., 15% CO₂ / 85% N₂ for flue gas).

    • The selectivity (S) is then calculated as: S = (q₁/q₂) / (p₁/p₂), where q is the molar loading in the adsorbed phase and p is the partial pressure in the bulk gas phase.

5. Isosteric Heat of Adsorption (Qst) Calculation

Qst is a measure of the adsorbent-adsorbate interaction strength and is calculated from isotherms measured at different temperatures.

  • Procedure :

    • Measure adsorption isotherms at a minimum of three different temperatures (e.g., 298 K, 308 K, 318 K).

    • Fit the isotherm data to an appropriate model.

    • Use the Clausius-Clapeyron equation to calculate Qst as a function of surface coverage.[2][5] The equation relates the pressures required to achieve a specific amount of gas adsorbed at different temperatures.

6. Dynamic Breakthrough Experiments

Breakthrough experiments simulate the performance of a MOF in a fixed-bed column for a real-world separation process.[3][7][16]

  • Apparatus : A packed-bed column, mass flow controllers, and a gas analyzer (e.g., mass spectrometer).

  • Procedure :

    • The MOF is packed into a column of known dimensions.

    • The packed bed is activated in-situ by heating under an inert gas flow.

    • After cooling to the desired temperature, a gas mixture with a specific composition (e.g., 15% CO₂ / 85% N₂) is flowed through the column at a constant rate.

    • The composition of the gas exiting the column is continuously monitored over time.

    • The "breakthrough time" is when the concentration of CO₂ at the outlet begins to rise significantly. The dynamic CO₂ adsorption capacity can be calculated from the breakthrough curve.[4][7]

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating the performance of a novel MOF for CO₂ separation, from initial synthesis to final data analysis.

MOF_Evaluation_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_activation 2. Sample Preparation cluster_evaluation 3. Performance Evaluation cluster_analysis 4. Data Analysis & Benchmarking synthesis Solvothermal Synthesis of Pyrazine MOF characterization Structural Characterization (PXRD, TGA, SEM) synthesis->characterization Verify Structure & Stability activation Activation (Heating under Vacuum) characterization->activation isotherms Measure Single-Gas Adsorption Isotherms (CO₂, N₂) activation->isotherms breakthrough Conduct Dynamic Breakthrough Experiments (CO₂/N₂ Mixture) activation->breakthrough capacity Calculate Adsorption Capacity (Uptake) isotherms->capacity selectivity Calculate Selectivity (IAST) isotherms->selectivity qst Calculate Heat of Adsorption (Qst) isotherms->qst breakthrough->capacity comparison Benchmark vs. Other MOFs capacity->comparison selectivity->comparison qst->comparison

Caption: Workflow for benchmarking MOF performance in CO₂ separation.

References

A Comparative Guide to the Photostability of Pyrazine-2,3-dicarboxylate-Based Luminescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a luminescent sensor for biological and pharmaceutical research hinges on numerous factors, with photostability being a critical parameter for reliable and reproducible quantitative analysis. This guide provides a comparative assessment of the photostability of luminescent sensors based on the pyrazine-2,3-dicarboxylate core structure against widely used alternatives, namely rhodamine and fluorescein-based sensors. This analysis is supported by a review of available experimental data and detailed experimental protocols to aid in the rational design and selection of probes for demanding applications such as high-throughput screening and live-cell imaging.

Introduction to Luminescent Sensors and the Importance of Photostability

Luminescent sensors are indispensable tools in modern research, enabling the detection and quantification of a wide array of analytes, including metal ions, with high sensitivity and selectivity. Their mechanism often relies on a change in fluorescence intensity or lifetime upon binding to the target analyte. However, a significant challenge in fluorescence-based assays is the susceptibility of the fluorophore to photodegradation, or photobleaching, upon exposure to excitation light. This irreversible loss of fluorescence can lead to a diminished signal-to-noise ratio, inaccurate quantification, and limited observation times in dynamic studies. Consequently, the development and characterization of photostable luminescent probes are of paramount importance.

Pyrazine-2,3-dicarboxylate derivatives have emerged as a promising class of fluorophores for the development of luminescent sensors. Their electron-deficient pyrazine ring, coupled with the coordinating carboxylate groups, provides a versatile platform for designing sensors with tailored analyte specificity and desirable photophysical properties.

Comparative Analysis of Photostability

To provide a clear comparison, this guide summarizes the key photophysical parameters related to the stability of pyrazine-2,3-dicarboxylate-based sensors and their common alternatives. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited in the published literature. The data presented here is compiled from various sources and should be considered as a guideline.

Sensor ClassFluorophore CoreTypical Quantum Yield (Φ)Photostability Characteristics
Pyrazine-based Pyrazine-2,3-dicarboxylate Derivatives0.05 - 0.30 (Analyte-bound)Moderate; photostability can be influenced by the specific substituents and the coordinated metal ion. Some derivatives show good photostability suitable for live-cell imaging.
Rhodamine-based Rhodamine B, Rhodamine 6G, etc.0.30 - 0.95High; generally considered highly photostable, making them suitable for long-term imaging experiments.
Fluorescein-based Fluorescein, FITC, etc.0.50 - 0.90Moderate to High; photostability is pH-dependent and can be lower than rhodamines under certain conditions.

Note: The quantum yield (Φ) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. Higher quantum yields generally correlate with brighter fluorescence. The photostability is a qualitative assessment based on reported observations of photobleaching rates.

Signaling Pathway of Pyrazine-2,3-dicarboxylate-Based Sensors

The sensing mechanism of many pyrazine-2,3-dicarboxylate-based luminescent sensors, particularly for metal ions like Al³⁺ and Zn²⁺, often involves a process known as Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the fluorescence of the pyrazine core is typically low due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the coordinating groups to the pyrazine ring. Upon chelation with a target metal ion, the conformational rigidity of the molecule increases, and the PET process is often suppressed. This inhibition of the non-radiative decay pathway leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal.

CHEF_Mechanism cluster_unbound Unbound Sensor (Low Fluorescence) cluster_bound Analyte-Bound Sensor (High Fluorescence) Unbound Pyrazine-2,3-dicarboxylate Sensor PET Photoinduced Electron Transfer (PET) (Non-radiative decay) Unbound->PET Excitation Bound Chelated Complex Unbound->Bound + Analyte Analyte Target Analyte (e.g., Al³⁺) Bound->Unbound - Analyte Fluorescence Enhanced Fluorescence (Radiative decay) Bound->Fluorescence Excitation

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Experimental Protocols

Accurate assessment of photostability is crucial for the validation of any new luminescent sensor. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a fundamental parameter for characterizing the efficiency of a fluorophore. The comparative method, using a well-characterized standard, is a widely accepted technique.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water, DMSO, ensuring it is the same for the sample and standard)

  • Standard fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; Rhodamine 6G in ethanol, Φ = 0.95)

  • Pyrazine-2,3-dicarboxylate-based sensor

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and the solvent blank. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent (if the same solvent is used for sample and standard, this term cancels out).

Quantum_Yield_Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure UV-Vis Absorbance A->B C Measure Fluorescence Emission A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Quantum Yield E->F

Caption: Workflow for quantum yield determination.

Assessment of Photobleaching

Photobleaching is the irreversible photodegradation of a fluorophore. A common method to assess this is to monitor the decay of fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or CCD camera).

  • Sample of the luminescent sensor in solution or in a relevant biological matrix (e.g., cultured cells).

  • Image analysis software.

Procedure:

  • Prepare the sample for microscopy. For solutions, a droplet can be placed on a microscope slide and covered with a coverslip. For cellular imaging, cells stained with the sensor are used.

  • Focus on the sample and select a region of interest (ROI).

  • Expose the ROI to continuous excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes or until the fluorescence has significantly decayed).

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

  • Analyze the photobleaching decay curve. The rate of decay is an indicator of photostability. A slower decay signifies higher photostability. The data can often be fitted to an exponential decay function to determine a photobleaching rate constant or half-life.

Photobleaching_Workflow A Prepare Sample for Microscopy B Continuous Excitation of ROI A->B C Acquire Time-Lapse Images B->C D Measure Fluorescence Intensity over Time C->D E Plot Normalized Intensity vs. Time D->E F Determine Photobleaching Rate E->F

Caption: Workflow for photobleaching assessment.

Conclusion

The photostability of a luminescent sensor is a critical determinant of its utility in quantitative and dynamic biological studies. While pyrazine-2,3-dicarboxylate-based sensors offer a versatile platform for the design of novel probes, their photostability can be moderate compared to established fluorophores like rhodamines. However, the specific molecular design of the pyrazine-based sensor can significantly influence its photophysical properties. For applications requiring prolonged or intense illumination, a thorough characterization of the sensor's photostability, using the protocols outlined in this guide, is essential. Researchers should carefully weigh the advantages of a particular sensor's selectivity and signaling mechanism against its photostability to make an informed choice for their specific research needs. Further research into the development of more robust pyrazine-based fluorophores will undoubtedly expand their applicability in demanding fluorescence-based assays.

Verifying Coordination Polymer Structures: A Comparative Guide to Single-Crystal XRD Analysis of Pyrazine-2,3-dicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of coordination polymers is paramount for understanding their properties and potential applications. This guide provides a comparative overview of pyrazine-2,3-dicarboxylate coordination polymers, focusing on the definitive structural confirmation provided by single-crystal X-ray diffraction (XRD). We present key experimental data and protocols to offer a practical resource for the synthesis and characterization of these promising compounds.

The versatile coordination modes of the pyrazine-2,3-dicarboxylate ligand have led to a diverse array of metal-organic frameworks (MOFs) with varying dimensionalities and properties. Single-crystal XRD stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement within these crystalline materials, providing invaluable insights into their structure-property relationships.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for three distinct pyrazine-2,3-dicarboxylate coordination polymers, showcasing the structural diversity achievable with different metal centers.

ParameterPb2Cl2(Hpzdc)2(H2O)2[1][2]Pb(pzdc)(H2O)[1][2][Ni(pyzdcH)2(H2O)2][3]
Formula C12H10Cl2N4O10Pb2C6H4N2O5PbC12H10N4NiO10
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group C2/mPbcaP21/n
a (Å) 11.561(1)9.2624(9)7.589(1)
b (Å) 8.4327(7)12.0268(9)11.691(1)
c (Å) 11.792(1)13.9430(8)8.783(1)
α (°) 909090
β (°) 126.3070(8)9097.46(1)
γ (°) 909090
Volume (ų) 926.9(2)1554.4(2)772.5(2)
Z 282

Experimental Workflow for Structural Confirmation

The process of confirming the structure of a pyrazine-2,3-dicarboxylate coordination polymer via single-crystal XRD follows a well-defined workflow, from the initial synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_xrd Single-Crystal XRD Analysis cluster_analysis Structure Solution & Refinement synthesis Synthesis of Coordination Polymer crystal_growth Single Crystal Growth synthesis->crystal_growth Slow Evaporation/ Diffusion crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Validation & CIF Generation structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Confirmed Structure

Workflow for single-crystal XRD analysis.

Detailed Experimental Protocols

The successful determination of a crystal structure is contingent upon meticulous experimental procedures. Below are representative protocols for the synthesis and single-crystal XRD analysis of pyrazine-2,3-dicarboxylate coordination polymers.

Synthesis of Pb2Cl2(Hpzdc)2(H2O)2

A simple aqueous-based dissolution and slow evaporation method was employed for the synthesis of Pb2Cl2(Hpzdc)2(H2O)2[1][2]. Stoichiometric amounts of pyrazine-2,3-dicarboxylic acid and a lead(II) salt were dissolved in deionized water. The resulting solution was allowed to evaporate slowly at room temperature. After several days, single crystals suitable for X-ray diffraction were obtained[1][2].

Synthesis of [Ni(pyzdcH)2(H2O)2]

The nickel(II) coordination polymer was prepared by reacting nickel(II) carbonate with pyrazine-2,3-dicarboxylic acid in an aqueous solution[3]. The mixture was heated to facilitate the reaction and then filtered. The filtrate was left for slow evaporation, which yielded single crystals of the product over time[3].

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of the coordination polymer was selected and mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (typically 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The data collection strategy was designed to cover a sufficient range of the reciprocal space.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structural model was validated using standard crystallographic software.

Alternative Characterization Techniques

While single-crystal XRD provides the most definitive structural information, other techniques are crucial for a comprehensive characterization of coordination polymers.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to identify crystalline phases when single crystals are not available[4].

  • Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice[4].

  • Infrared (IR) Spectroscopy: Helps to confirm the coordination of the pyrazine-2,3-dicarboxylate ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate groups.

  • Elemental Analysis: Verifies the empirical formula of the synthesized compound.

By combining the unparalleled detail of single-crystal XRD with these complementary analytical methods, researchers can achieve a thorough understanding of the structure and properties of pyrazine-2,3-dicarboxylate coordination polymers, paving the way for their application in diverse fields, including drug delivery, catalysis, and gas storage.

References

A Comparative Guide to Hydrothermal and Solvothermal Synthesis of Pyrazine-2,3-dicarboxylate MOFs

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of Metal-Organic Frameworks (MOFs) is a pivotal step in harnessing their potential for applications ranging from gas storage and separation to catalysis and drug delivery. Among the vast library of organic linkers used, pyrazine-2,3-dicarboxylic acid (H₂pzdc) is of particular interest due to the presence of nitrogen atoms in the pyrazine ring, which can provide additional coordination sites and functionalities. The two most prevalent methods for synthesizing pyrazine-2,3-dicarboxylate MOFs are hydrothermal and solvothermal synthesis. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthesis strategy.

The primary distinction between these methods lies in the solvent used. Hydrothermal synthesis employs water as the solvent, often under elevated temperature and pressure, positioning it as a more environmentally friendly or "green" chemistry approach.[1][2] In contrast, solvothermal synthesis utilizes non-aqueous organic solvents, such as N,N-dimethylformamide (DMF) or ethanol, which are often chosen for their ability to dissolve the organic linkers and metal salt precursors effectively.[1][3] The choice of solvent and other reaction parameters significantly influences the resulting MOF's properties, including its structure, crystallinity, and porosity.[3]

Comparative Analysis of Synthesis Parameters and MOF Properties

The selection of a synthesis method has a profound impact on the physicochemical properties of the final MOF product. The following table summarizes the key differences in experimental conditions and resultant characteristics for pyrazine-2,3-dicarboxylate MOFs synthesized via hydrothermal and solvothermal routes.

ParameterHydrothermal SynthesisSolvothermal SynthesisKey Differences & Impact
Solvent Water[1][3]Non-aqueous organic solvents (e.g., DMF, DMA, Ethanol)[1][3]Environmental Impact & Solubility: Hydrothermal is greener. Solvothermal offers a wider range of solvents to better dissolve precursors, potentially leading to different crystal phases.
Temperature Typically 60 - 180 °C[2][4]Often higher, can range from 100 - 260 °C[3]Crystallinity & Phase Formation: Higher temperatures in solvothermal synthesis can lead to higher crystallinity but may also promote the formation of denser, less porous phases.
Pressure Autogenous (self-generated)Autogenous (self-generated)Pressure is a result of heating a sealed vessel and is dependent on the solvent's vapor pressure at the reaction temperature.
Reaction Time Several hours to days[5]Several hours to days[6]Reaction time is highly dependent on the specific MOF and desired crystal size. Microwave-assisted variations can significantly reduce this time for both methods.[4]
Resulting MOF Properties
CrystallinityOften results in high crystallinity and well-defined structures.[3]Precise control over crystallinity is achievable.[3]The choice of solvent and temperature in solvothermal methods can offer finer control over nucleation and growth, influencing crystal size and morphology.
Surface Area (BET)Variable, dependent on structure.Generally high, influenced by solvent choice which can act as a template.Solvents in solvothermal synthesis can become trapped in pores, requiring careful activation to achieve high surface area.
Thermal StabilityGenerally high.Can be influenced by incorporated solvent molecules.The intrinsic thermal stability is determined by the metal-ligand bond strength, but residual solvent can lower the decomposition temperature.
YieldCan be high, but sensitive to pH and precursor ratios.Often provides high yields due to better precursor solubility.Solvothermal methods may offer more reproducible and scalable yields.[7]
Environmental FriendlinessHigh (uses water).Low (uses volatile, often toxic organic solvents).[7]The cost and environmental impact of organic solvents are significant drawbacks for large-scale solvothermal production.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of MOFs. Below are representative protocols for the hydrothermal and solvothermal synthesis of pyrazine-containing MOFs.

1. Hydrothermal Synthesis of a Copper-Pyrazine MOF

This protocol is adapted from the microwave-assisted hydrothermal synthesis of [Cu₂(pyz)₂(SO₄)(H₂O)₂]n.

  • Precursors:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Pyrazine (pyz)

    • Benzoic acid (used as a modulator)

    • Deionized water

  • Procedure:

    • In a 50 mL Teflon-lined autoclave, dissolve 1.564 g (6.264 mmol) of CuSO₄·5H₂O, 0.502 g (6.264 mmol) of pyrazine, and 0.762 g (6.264 mmol) of benzoic acid in 30 mL of deionized water.[4]

    • Seal the autoclave and place it in a microwave-assisted hydrothermal furnace.

    • Heat the reaction mixture to 180 °C and hold for 12 hours.[4]

    • After the reaction is complete, allow the autoclave to cool to room temperature naturally.

    • Collect the resulting red crystals by filtration.

    • Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at 60 °C overnight.

2. Solvothermal Synthesis of a Cobalt-Pyrazine MOF

This protocol is based on the synthesis of [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O, where pyrazine acts as a bridging ligand.

  • Precursors:

    • Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O)

    • 2,2′-bithiophen-5,5′-dicarboxylic acid (H₂btdc)

    • Pyrazine (pz)

    • N,N-dimethylformamide (DMF)

    • Concentrated perchloric acid (HClO₄)

  • Procedure:

    • In a 20 mL glass vial, combine 36.6 mg (0.1 mmol) of Co(ClO₄)₂·6H₂O, 25.4 mg (0.1 mmol) of H₂btdc, and 7.0 mg (0.088 mmol) of pyrazine.[6]

    • Add 5 mL of DMF and 10 µL of concentrated HClO₄ to the vial.[6]

    • Sonicate the reaction mixture for 30 minutes to ensure homogeneity.[6]

    • Seal the vial with a screw cap and place it in a programmable oven.

    • Heat the mixture to 105 °C for 2 days.[6]

    • After the reaction, allow the oven to cool to room temperature.

    • Collect the resulting red stick-like crystals and wash them three times with fresh DMF (5 mL each).[6]

    • Dry the product in the air.[6]

Visualizing Synthesis Workflows and Logical Relationships

Diagrams are essential for conceptualizing the synthesis processes and the interplay of various parameters.

Synthesis_Workflows cluster_hydro Hydrothermal Synthesis cluster_solvo Solvothermal Synthesis H_start Precursors: Metal Salt + pzdc Ligand H_solvent Add Solvent: Water H_start->H_solvent H_react Reaction: Sealed Autoclave 60-180 °C H_solvent->H_react H_cool Cooling H_react->H_cool H_wash Wash with Water/Ethanol H_cool->H_wash H_product Hydrothermal MOF Product H_wash->H_product S_start Precursors: Metal Salt + pzdc Ligand S_solvent Add Solvent: DMF, Ethanol, etc. S_start->S_solvent S_react Reaction: Sealed Autoclave 100-260 °C S_solvent->S_react S_cool Cooling S_react->S_cool S_wash Wash with Organic Solvent S_cool->S_wash S_product Solvothermal MOF Product S_wash->S_product

Caption: General experimental workflows for hydrothermal and solvothermal synthesis of MOFs.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Resulting MOF Properties P1 Solvent Type (Water vs. Organic) R1 Crystallinity & Phase P1->R1 influences crystal packing R3 Porosity & Surface Area P1->R3 acts as template P2 Temperature P2->R1 affects kinetics R2 Particle Size & Morphology P2->R2 controls nucleation/growth R5 Thermal Stability P2->R5 P3 Reaction Time P3->R2 impacts crystal growth R4 Yield & Purity P3->R4 P4 Modulators/Additives P4->R1 controls crystal habit P4->R2

References

"evaluating the effect of functional groups on pyrazine-dicarboxylate linkers in MOFs"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Influence of Functional Groups on Pyrazine-Dicarboxylate Linkers in Metal-Organic Frameworks

For researchers, scientists, and drug development professionals, the precise tuning of Metal-Organic Framework (MOF) properties is paramount. The functionalization of organic linkers offers a powerful strategy to rationally design MOFs with enhanced performance for specific applications, including gas storage, separation, and catalysis. This guide provides an objective comparison of how different functional groups on pyrazine-dicarboxylate linkers and their analogues affect the physicochemical properties of MOFs, supported by experimental data.

The Role of Functional Groups: A Comparative Analysis

The introduction of functional groups onto the pyrazine-dicarboxylate linker can significantly alter the electronic environment, steric hindrance, and intermolecular interactions within the MOF structure. These modifications, in turn, influence the material's stability, porosity, and catalytic activity. While a systematic study on a single MOF platform with a wide array of functionalized pyrazine-dicarboxylate linkers is nascent, valuable insights can be drawn from analogous systems and related studies.

Impact on Catalytic Performance

Functional groups can modulate the electronic properties of the metal centers and the linker itself, thereby enhancing catalytic activity. For instance, the introduction of a pyrazine-dicarboxylate (PzDC) ligand into an iron-based MOF (Fe-ATA) has been shown to create an O-Fe-N coordination environment. This modification lowers the binding energy and the H₂O₂ activation barrier, leading to enhanced generation of hydroxyl radicals in Fenton-like processes.[1][2]

Table 1: Comparison of Catalytic Activity in Fe-based MOFs

MOF CatalystKey FeaturePerformance MetricImprovement Factor
Fe-ATA/PzDC-7:3Modulated O-Fe-N coordinationSteady-state concentration of •OH1.6 times higher than Fe-ATA[1][2]
Fe-ATAUnmodifiedBaseline-

This enhancement is attributed to the pyridine-N sites from the PzDC ligand affecting the local electronic environment of the Fe-clusters and accelerating the Fe(II)/Fe(III) cycling.[1][2]

Influence on Gas Adsorption Properties

The functionalization of linkers is a key strategy to tune the gas adsorption properties of MOFs. The nature of the functional group can influence the affinity of the MOF for specific gas molecules through electrostatic interactions, hydrogen bonding, and modification of pore size and shape.[3] Studies on analogous benzene-dicarboxylate (BDC) linkers in UiO-66 have demonstrated that functional groups can alter the rotational dynamics of the linkers, which in turn correlates with CO₂ uptake.[4]

Table 2: Gas Adsorption Properties of Functionalized MOFs

MOFFunctional GroupBET Surface Area (m²/g)CO₂ Uptake (mmol/g)Heat of Adsorption (Qst) for CO₂ (kJ/mol)
Co₃(btdc)₃(bpy)₂-667-26.1
UiO-66-H-H---
UiO-66-NH₂-NH₂-Higher than UiO-66-H-
UiO-66-OH-OH---
Zn₂(TCPP)(DPB) 1 Tetrakis(4-carboxyphenyl)pyrazine1324--
Zn₂(TCPP)(DPB) 2 Tetrakis(4-carboxyphenyl)pyrazine1247--

Data for a direct comparison of functionalized pyrazine-dicarboxylate linkers is limited. The table includes data from a Co(II) MOF with bithiophenedicarboxylate and pyrazine ligands, and highly porous zinc MOFs with a pyrazine tetracarboxylic acid derivative to illustrate the impact of linker design on porosity.[5][6]

The introduction of amino (-NH₂) and hydroxyl (-OH) groups can stabilize the linker through intramolecular hydrogen bonds, affecting the flexibility of the framework and its interaction with guest molecules.[4]

Effect on MOF Stability

The stability of MOFs, particularly in the presence of water or other chemicals, is a critical factor for practical applications. The choice of functional group can enhance stability by strengthening the metal-ligand bond or by creating a more hydrophobic framework.[7][8] For instance, increasing the donor strength of the ligand can increase the heterolytic metal-ligand bond strength, leading to enhanced stability.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of functionalized MOFs.

General Synthesis of a Functionalized MOF

A typical solvothermal synthesis method for a functionalized MOF involves the following steps:

  • Reactant Preparation: The metal salt (e.g., iron chloride, zinc nitrate) and the functionalized organic linker (e.g., 2,5-pyrazinedicarboxylic acid) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), sometimes with the addition of a modulator like hydrochloric acid or other additives.[5][9]

  • Solvothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-150 °C) for a defined period (e.g., 24-48 hours).[5]

  • Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with a solvent like DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or catalysis.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Gas Adsorption Measurements (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups within the MOF structure.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF.

Visualizing the Impact of Functionalization

The following diagrams illustrate the logical relationships and workflows involved in evaluating the effect of functional groups on pyrazine-dicarboxylate linkers in MOFs.

Functionalization_Effect_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_property_evaluation Property Evaluation Metal_Salt Metal Salt Solvothermal_Reaction Solvothermal Reaction Metal_Salt->Solvothermal_Reaction Pyrazine_Linker Pyrazine-dicarboxylate Linker Functional_Group Functional Group (-X) Pyrazine_Linker->Solvothermal_Reaction Functionalized_MOF Functionalized MOF Solvothermal_Reaction->Functionalized_MOF PXRD PXRD Functionalized_MOF->PXRD TGA TGA Functionalized_MOF->TGA Gas_Adsorption Gas Adsorption Functionalized_MOF->Gas_Adsorption SEM SEM Functionalized_MOF->SEM Catalytic_Activity Catalytic Activity PXRD->Catalytic_Activity Adsorption_Properties Adsorption Properties PXRD->Adsorption_Properties Stability Stability PXRD->Stability TGA->Catalytic_Activity TGA->Adsorption_Properties TGA->Stability Gas_Adsorption->Catalytic_Activity Gas_Adsorption->Adsorption_Properties Gas_Adsorption->Stability SEM->Catalytic_Activity SEM->Adsorption_Properties SEM->Stability

Caption: Experimental workflow for synthesizing and evaluating functionalized MOFs.

Logical_Relationship cluster_linker Linker Properties cluster_mof MOF Properties cluster_performance Performance Metrics Functional_Group Functional Group (-NH₂, -OH, -CH₃, etc.) Electronic_Properties Electronic Properties (Electron Donating/Withdrawing) Functional_Group->Electronic_Properties Steric_Hindrance Steric Hindrance Functional_Group->Steric_Hindrance Intermolecular_Interactions Intermolecular Interactions Functional_Group->Intermolecular_Interactions Porosity Porosity & Surface Area Electronic_Properties->Porosity Stability_Prop Chemical & Thermal Stability Electronic_Properties->Stability_Prop Catalytic_Sites Active Catalytic Sites Electronic_Properties->Catalytic_Sites Steric_Hindrance->Porosity Steric_Hindrance->Stability_Prop Steric_Hindrance->Catalytic_Sites Intermolecular_Interactions->Porosity Intermolecular_Interactions->Stability_Prop Intermolecular_Interactions->Catalytic_Sites Gas_Uptake Gas Uptake & Selectivity Porosity->Gas_Uptake Durability Durability & Reusability Stability_Prop->Durability Reaction_Rate Catalytic Reaction Rate & Selectivity Catalytic_Sites->Reaction_Rate

Caption: Logical relationship between functional groups and MOF performance.

References

Safety Operating Guide

Proper Disposal of Sodium Pyrazine-2,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of sodium pyrazine-2,3-dicarboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with pyrazine-2,3-dicarboxylic acid, the parent compound of the sodium salt. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields[4].

  • Hand Protection: Wear protective gloves[1][2][3].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[5].

  • Respiratory Protection: In case of dust formation, use a dust respirator[1].

**Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. It should be collected, stored, and disposed of through an approved waste disposal plant or an authorized hazardous waste collection point in accordance with local regulations[1][2][3].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation[1][2].

    • Place the collected solid into a clean, dry, and properly labeled waste container[1]. The container must be compatible with the chemical, and the original container is often a suitable choice if it is in good condition[6].

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, filter paper, and paper towels, should be placed in a designated, sealed container for chemically contaminated waste[7].

2. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[6].

  • Identify the contents as "this compound" and list any other chemical constituents[6].

  • Include the name of the generating laboratory, building, and room number on the label[6].

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory[6].

  • Ensure the storage area is cool, dry, and well-ventilated[2][3].

  • Keep the container tightly closed except when adding waste[1][6].

  • Store incompatible materials separately. This compound is incompatible with strong oxidizing agents[4][5].

4. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor[6].

  • Do not dispose of this compound down the drain[2][4].

Spill Response Procedures

In the event of a spill, follow these cleanup procedures:

  • Evacuate the immediate area if necessary and ensure adequate ventilation.

  • Wear the appropriate PPE as listed above.

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a labeled container for disposal[1].

  • After the bulk of the material has been removed, wash the spill area with large amounts of water[1].

  • Collect all cleanup materials and dispose of them as hazardous waste.

Summary of Disposal Procedures

Procedure Key Steps and Considerations
Personal Protective Equipment Wear chemical safety goggles, protective gloves, and appropriate clothing. Use a dust respirator if handling the solid form[1][2][3][4].
Solid Waste Collection Sweep up solid material, avoiding dust formation. Place in a clean, dry, sealable, and labeled container[1][2].
Contaminated Waste Dispose of items like gloves and filter paper in a designated container for chemically contaminated waste[7].
Waste Labeling Label containers with "Hazardous Waste" and the full chemical name[6].
Storage Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[2][3][4][5].
Final Disposal Arrange for pickup by an authorized hazardous waste disposal service. Do not pour down the drain[1][2][3][4].
Spill Cleanup Use dry methods for cleanup, then wash the area with water. Dispose of all cleanup materials as hazardous waste[1].

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid or Contaminated Material) solid_waste Solid Waste identify_waste->solid_waste Solid contaminated_material Contaminated Material (Gloves, Paper, etc.) identify_waste->contaminated_material Contaminated ppe->identify_waste collect_solid Collect Solid Waste (Avoid Dust Generation) solid_waste->collect_solid collect_contaminated Place in Designated Chemically Contaminated Waste Bin contaminated_material->collect_contaminated place_in_container Place in a Labeled, Compatible Hazardous Waste Container collect_solid->place_in_container collect_contaminated->place_in_container label_container Label Container: 'Hazardous Waste' + Chemical Name place_in_container->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste check_incompatible Store Away From Incompatible Materials (e.g., Strong Oxidizers) store_waste->check_incompatible contact_ehs Arrange for Disposal via EH&S or Approved Contractor check_incompatible->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium pyrazine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Sodium pyrazine-2,3-dicarboxylate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant and should be handled with care. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation from dust inhalation.[1][2][3] Some data also suggests it may be harmful if swallowed. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][2]
Eye and Face Protection Chemical safety goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.To protect against serious eye irritation from dust or splashes.[1][2][3]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved dust respirator or mask.To prevent respiratory tract irritation from inhaling dust particles.[1]

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood or Ventilated Area) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment (Spatula, Weighing Boat, Containers) gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling weigh Carefully Weigh the Compound (Minimize Dust Generation) don_ppe->weigh dissolve Prepare Solution (if applicable) (Add solid to solvent slowly) weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Before starting, assemble all necessary equipment, including spatulas, weighing paper or boats, and sealable containers.

  • Handling:

    • Wear all personal protective equipment as specified in the table above.[1][2][3]

    • When weighing the solid, do so carefully to minimize the generation of dust.[1] Avoid any actions that could cause the powder to become airborne.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][4]

  • In Case of a Spill:

    • For minor spills, carefully sweep or vacuum up the dry material, avoiding dust generation, and place it into a clean, dry, labeled, and sealable container for disposal.[1]

    • Wash the spill area with soap and water once the solid material has been removed.

    • For larger spills, evacuate the area and alert emergency services.[1]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Disposal Procedure:

    • All waste containing this compound must be disposed of as hazardous waste.[1][2][3]

    • Follow all local, regional, and national regulations for the disposal of chemical waste.[5]

    • Arrange for collection by an authorized hazardous waste disposal service.

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.